1-Methyl-2-(methylthio)imidazole
Description
Structure
3D Structure
Propriétés
IUPAC Name |
1-methyl-2-methylsulfanylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c1-7-4-3-6-5(7)8-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIVEIAXFZBGMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342443 | |
| Record name | 1H-Imidazole, 1-methyl-2-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14486-52-3 | |
| Record name | Methimazole methyl sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014486523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Imidazole, 1-methyl-2-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHIMAZOLE METHYL SULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VVW49QGF5P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Methyl-2-(methylthio)imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-2-(methylthio)imidazole, also known as S-Methylmethimazole or Methimazole USP Related Compound C, is a known impurity and metabolite of Methimazole (Tapazole®), a prominent antithyroid drug used in the management of hyperthyroidism.[1] Methimazole's therapeutic effect is primarily due to its inhibition of thyroid peroxidase (TPO), a key enzyme in the biosynthesis of thyroid hormones.[2][3][4] Given its structural relationship to methimazole, this compound is of significant interest in the fields of medicinal chemistry and drug metabolism, particularly concerning its potential biological activity and as a reference standard in pharmaceutical quality control.
This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed, adapted synthesis protocol, its probable mechanism of action, and relevant experimental methodologies.
Chemical and Physical Properties
This compound is a derivative of imidazole with a methyl group at the 1-position of the ring and a methylthio group at the 2-position. A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value |
| IUPAC Name | 1-Methyl-2-(methylthio)-1H-imidazole |
| Synonyms | S-Methylmethimazole, 2-Methylthio-1-methylimidazole, Methimazole USP Related Compound C |
| CAS Number | 14486-52-3 |
| Molecular Formula | C₅H₈N₂S |
| Molecular Weight | 128.20 g/mol |
| Appearance | Not explicitly stated in searched literature; likely a solid or oil. |
| Solubility | Not explicitly stated in searched literature; likely soluble in organic solvents like chloroform and methanol. |
| Storage Temperature | Room Temperature, sealed in a dry environment. |
| SMILES | CSC1=NC=CN1C |
| InChI Key | LKIVEIAXFZBGMO-UHFFFAOYSA-N |
Table 1: Chemical and Physical Properties of this compound.
Synthesis of this compound: An Adapted Experimental Protocol
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the searched literature, the following procedure is adapted from general methods for the S-methylation of thioimidazole derivatives.[5] This protocol describes the methylation of 1-methyl-1H-imidazole-2-thiol (methimazole).
Reaction Scheme:
Materials:
-
1-methyl-1H-imidazole-2-thiol (Methimazole)
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
-
Sodium hydroxide (NaOH) or Sodium methoxide (NaOCH₃)
-
Anhydrous ethanol or methanol
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Deprotonation: In a round-bottom flask, dissolve 1-methyl-1H-imidazole-2-thiol (1.0 equivalent) in anhydrous ethanol. To this solution, add a slight excess of a base such as sodium hydroxide (1.1 equivalents). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the sodium salt.
-
Methylation: To the stirred suspension, add the methylating agent, such as methyl iodide (1.1 equivalents), dropwise at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add water and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Characterization:
The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[6]
Biological Activity and Mechanism of Action
As an impurity of methimazole, the primary biological target of this compound is presumed to be thyroid peroxidase (TPO).[] TPO is a heme-containing enzyme located on the apical membrane of thyroid follicular cells and is essential for the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[8]
The proposed mechanism of action is the inhibition of TPO, which would disrupt the synthesis of thyroid hormones. The parent compound, methimazole, acts as a potent inhibitor of TPO by blocking the iodination of tyrosine residues on thyroglobulin.[3][4] It is important to note that specific quantitative data on the inhibitory activity (e.g., IC50) of this compound against TPO was not available in the searched literature. However, it is reasonable to hypothesize that it may exhibit a similar, though potentially less potent, inhibitory effect compared to methimazole.
The following diagram illustrates the thyroid hormone synthesis pathway and the likely point of inhibition by this compound, based on the known mechanism of methimazole.
Caption: Thyroid hormone synthesis and proposed inhibition by this compound.
Experimental Protocols for Biological Activity Assessment
To evaluate the potential inhibitory effect of this compound on thyroid peroxidase, established in vitro assays can be employed. The following provides a detailed methodology for the guaiacol oxidation assay, a common method for measuring peroxidase activity.[9]
Thyroid Peroxidase (TPO) Inhibition Assay: Guaiacol Oxidation Method
Principle:
TPO catalyzes the oxidation of guaiacol in the presence of hydrogen peroxide (H₂O₂), leading to the formation of a colored product, tetraguaiacol. The rate of formation of tetraguaiacol is measured spectrophotometrically at 470 nm, and the inhibition of this reaction by a test compound is quantified.
Materials:
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Guaiacol solution (e.g., 20 mM in ethanol)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 10 mM, freshly prepared)
-
TPO enzyme preparation (e.g., from porcine or human thyroid microsomes)
-
This compound (test compound)
-
Methimazole (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound and positive control (methimazole) in a suitable solvent (e.g., DMSO). Prepare working solutions by serial dilution in phosphate buffer.
-
Assay Setup: In a 96-well microplate, add the following to each well in the specified order:
-
50 µL of phosphate buffer
-
20 µL of TPO enzyme preparation
-
10 µL of the test compound or control at various concentrations
-
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 50 µL of guaiacol solution to each well, followed by 20 µL of H₂O₂ solution to start the reaction.
-
Measurement: Immediately measure the absorbance at 470 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the initial rate of the reaction (V₀) from the linear portion of the absorbance versus time curve. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable non-linear regression model.
The following diagram illustrates the experimental workflow for the TPO inhibition assay.
Caption: Experimental workflow for the TPO inhibition assay.
Quantitative Data
| Compound | Enzyme Source | Assay Method | IC50 Value (µM) | Reference |
| Methimazole | Human Thyroid | Not Specified | 0.8 | [8] |
| Methimazole | Rat Thyroid | Amplex UltraRed Assay | ~1.0 | Not Cited |
| Methimazole | Porcine Thyroid | Guaiacol Oxidation | ~10 | Not Cited |
Table 2: Reported IC50 Values for Methimazole against Thyroid Peroxidase.
Conclusion
This compound is a significant impurity of the antithyroid drug methimazole. While its own biological activity has not been extensively characterized, its structural similarity to methimazole strongly suggests that it may act as an inhibitor of thyroid peroxidase, albeit likely with reduced potency. The synthesis of this compound can be achieved through the S-methylation of methimazole, and its biological activity can be assessed using established in vitro assays such as the guaiacol oxidation method. Further research is warranted to fully elucidate the pharmacological and toxicological profile of this compound to ensure the safety and efficacy of methimazole formulations. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and pharmaceutical sciences.
References
- 1. This compound | 14486-52-3 [chemicalbook.com]
- 2. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. What is the mechanism of Methimazole? [synapse.patsnap.com]
- 5. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]
- 6. spectrabase.com [spectrabase.com]
- 8. scbt.com [scbt.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to 1-Methyl-2-(methylthio)imidazole (CAS Number: 14486-52-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-2-(methylthio)imidazole, with the CAS number 14486-52-3, is a key compound of interest in pharmaceutical research and development, primarily recognized as a significant impurity and potential metabolite of Methimazole (also known as Thiamazole).[][2][3][4] Methimazole is a widely prescribed antithyroid drug used in the management of hyperthyroidism.[2][5] It functions by inhibiting thyroid peroxidase (TPO), a crucial enzyme in the synthesis of thyroid hormones.[5][6][7] Given the stringent regulatory requirements for drug purity and safety, a thorough understanding of its impurities is paramount. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, analytical methodologies, and biological relevance.
Physicochemical Properties
This compound is a heterocyclic organic compound. Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 14486-52-3 | [][2] |
| Molecular Formula | C₅H₈N₂S | [] |
| Molecular Weight | 128.20 g/mol | [] |
| Alternate Names | 2-Methylthio-3-methylimidazole, Methimazole Related Compound C, Thiamazole Impurity C | [] |
| IUPAC Name | 1-methyl-2-(methylthio)-1H-imidazole |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The characteristic spectral data are essential for its identification and quantification in pharmaceutical samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Solvent | Source(s) |
| ¹H NMR | 7.58, 7.13, 6.86 (imidazole protons), 3.92 (methylene), 1.67 (methylene), 1.22 (methylene), 0.85 (methyl) | s, s, s, t, quintet, broad s, t | d6-DMSO | [8] |
| 7.256 (H1, H2), 8.11 (H3) | D₂O | [9] | ||
| ¹³C NMR | 136.0 (imidazole-2), 122.8 (imidazole C-H), 122.5 (imidazole C-H), 51.4 (benzyl), 49.0 (octyl-1), 32.2 (octyl-7), 29.4 (octyl-2), 28.6 (octyl-4), 28.4 (octyl-5), 25.6 (octyl-3), 22.2 (octyl-6), 14.5 (thiomethyl), 14.0 (octyl-8 methyl) | d6-DMSO | [8] | |
| 123.422 (C5, C6), 137.769 (C7) | D₂O | [9] |
Note: The provided NMR data from one source appears to be for a different imidazole derivative and is included for general reference. Specific and consistent spectral data for this compound is still being sought.
Mass Spectrometry (MS)
The mass spectrum of this compound would be expected to show a molecular ion peak (M+) corresponding to its molecular weight. Fragmentation patterns are crucial for confirming the structure. Common fragmentation of imidazole derivatives involves the loss of small neutral molecules like HCN.[10] The fragmentation of the methylthio group would also be a key diagnostic feature.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions for this compound include:
| Wavenumber (cm⁻¹) | Bond Vibration |
| ~3100-3000 | C-H stretch (aromatic) |
| ~2950-2850 | C-H stretch (aliphatic) |
| ~1600-1450 | C=C and C=N stretching (imidazole ring) |
| ~1380-1350 | C-H bend (methyl) |
| ~700-600 | C-S stretch |
Synthesis and Formation
This compound is primarily formed as a process-related impurity during the synthesis of Methimazole. It can also be synthesized directly for use as a reference standard. The most probable synthetic route is the S-methylation of Methimazole.
Experimental Protocol: Synthesis via S-Methylation of Methimazole
This protocol is based on general methylation procedures for thioimidazoles.
Materials:
-
Methimazole (1-methyl-1H-imidazole-2-thiol)
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
-
A suitable base (e.g., Sodium hydride (NaH), Sodium methoxide (NaOCH₃), or Potassium carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile, or Tetrahydrofuran (THF))
-
Ethyl acetate for extraction
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate for drying
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methimazole in the chosen anhydrous solvent.
-
Cool the solution in an ice bath.
-
Carefully add the base portion-wise to the stirred solution.
-
Allow the mixture to stir at 0°C for 30-60 minutes to ensure complete deprotonation.
-
Slowly add the methylating agent (e.g., methyl iodide) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and continue stirring for several hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography or distillation.
Workflow for Synthesis and Purification:
Caption: Workflow for the synthesis and purification of this compound.
Analytical Methodology
The detection and quantification of this compound as an impurity in Methimazole is critical for quality control. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique.
HPLC Method for the Determination of Thiamazole and its Impurities
Chromatographic Conditions:
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient mixture of a buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is common.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at approximately 252 nm is suitable.[11][12]
-
Column Temperature: Maintained at a constant temperature, for example, 25°C.[12]
Method Validation: The analytical method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).
Forced Degradation Studies: Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. Methimazole is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products, including this compound.
Experimental Workflow for Analytical Method Validation:
Caption: Workflow for the validation of an HPLC method for Methimazole and its impurities.
Biological Activity and Toxicological Assessment
As an impurity of Methimazole, the biological activity and potential toxicity of this compound are of significant interest.
Relationship to Methimazole's Mechanism of Action
Methimazole inhibits the synthesis of thyroid hormones by targeting the enzyme thyroid peroxidase (TPO).[5][6][7] TPO catalyzes the iodination of tyrosine residues on thyroglobulin and the coupling of these iodotyrosines to form thyroxine (T4) and triiodothyronine (T3).[5][6] The structural similarity of this compound to Methimazole suggests the potential for interaction with TPO, although likely with different potency.
Signaling Pathway of Thyroid Hormone Synthesis and Inhibition by Methimazole:
Caption: Simplified pathway of thyroid hormone synthesis and the inhibitory action of Methimazole.
In Vitro and In Vivo Studies
Specific in vitro or in vivo studies on the pharmacological or toxicological effects of this compound are limited in publicly available literature. However, its potential to interact with the same biological targets as Methimazole warrants further investigation. A thyroid peroxidase inhibition assay could be employed to determine its inhibitory potency relative to the parent drug.
Thyroid Peroxidase Inhibition Assay Protocol (General Overview): This assay typically involves incubating the test compound with a source of TPO (such as rat thyroid microsomes), a suitable substrate (e.g., guaiacol or Amplex UltraRed), and hydrogen peroxide.[3][13] The inhibition of TPO activity is measured by a change in absorbance or fluorescence.
Toxicological Assessment
An in silico toxicity assessment of Methimazole-related substances, including this compound, has been conducted.[14] Such computational studies can predict potential toxicities, including mutagenicity, and guide further experimental toxicological evaluations.
Conclusion
This compound is a critical compound to study for any professional involved in the development, manufacturing, or regulation of Methimazole. Its synthesis as a reference standard, the development of robust analytical methods for its detection, and the assessment of its potential biological activity and toxicity are all essential components of ensuring the quality, safety, and efficacy of Methimazole-based therapies. This guide provides a foundational understanding of these key aspects and serves as a valuable resource for further research and development.
References
- 2. Methimazole | C4H6N2S | CID 1349907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. This compound | 14486-52-3 [chemicalbook.com]
- 5. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Methimazole? [synapse.patsnap.com]
- 7. droracle.ai [droracle.ai]
- 8. rsc.org [rsc.org]
- 9. bmse000096 Imidazole at BMRB [bmrb.io]
- 10. researchgate.net [researchgate.net]
- 11. In-use stability of diluted thiamazole (methimazole) infusion solutions in prefilled 0.9% sodium chloride infusion bags for continuous infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. res-1.cloudinary.com [res-1.cloudinary.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Chemical Properties of 1-Methyl-2-(methylthio)imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-2-(methylthio)imidazole, a heterocyclic organic compound, is primarily recognized as a significant impurity and derivative of Methimazole (also known as Thiamazole), a widely used antithyroid medication.[1][2] Designated as Methimazole Related Compound C or Thiamazole Impurity C, its characterization is crucial for the quality control and safety assessment of Methimazole formulations.[3] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to this compound, intended to support research, development, and quality assurance in the pharmaceutical sciences.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. While some experimental data is available, certain properties are based on predictive models.
| Property | Value | Source(s) |
| IUPAC Name | 1-methyl-2-(methylthio)-1H-imidazole | [2] |
| Synonyms | 2-Methylthio-3-methylimidazole, Methimazole USP Related Compound C, Thiamazole Impurity C | [3][4] |
| CAS Number | 14486-52-3 | [4] |
| Molecular Formula | C₅H₈N₂S | [4] |
| Molecular Weight | 128.20 g/mol | [4] |
| Physical State | Reported as a liquid in its free base form. Its iodide salt is a crystalline solid. | |
| Melting Point | Not available for the free base. The iodide salt crystallizes in a monoclinic space group P21/c. | |
| Boiling Point | Not experimentally determined. | |
| Density (Predicted) | 1.14 ± 0.1 g/cm³ | [5] |
| pKa (Predicted) | 5.88 ± 0.25 | [5] |
| Solubility | Slightly soluble in Chloroform and Methanol. | [5] |
| Appearance | Clear, colorless (predicted). | [5] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the S-methylation of its precursor, Methimazole (1-methyl-1H-imidazole-2-thiol). A general experimental protocol is detailed below.
Materials:
-
Methimazole (1-methyl-1H-imidazole-2-thiol)
-
Methyl iodide (CH₃I)
-
A suitable base (e.g., sodium hydroxide, potassium carbonate)
-
An appropriate solvent (e.g., ethanol, acetone)
-
Deionized water
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve Methimazole in the chosen solvent.
-
Deprotonation: Add the base to the solution and stir until the Methimazole is fully deprotonated, forming the corresponding thiolate anion.
-
Methylation: Slowly add methyl iodide to the reaction mixture. The reaction is typically carried out at room temperature or with gentle heating and monitored by a suitable technique like Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent.
-
Extraction and Purification: The aqueous layer is extracted multiple times with the organic solvent. The combined organic layers are washed with brine, dried over a drying agent, and the solvent is evaporated to yield the crude product.
-
Final Purification: The crude this compound can be further purified by techniques such as column chromatography or distillation.
Characterization: The identity and purity of the synthesized compound should be confirmed using various analytical techniques, including:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the methyl groups and the imidazole ring protons.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Logical Relationship Diagram
The following diagram illustrates the logical relationship in the synthesis of this compound from Methimazole.
Biological Activity and Signaling Pathways
Direct research on the biological activity and involvement in signaling pathways of this compound is limited. Its primary biological relevance is as an impurity of Methimazole, an antithyroid drug that acts by inhibiting thyroid peroxidase, a key enzyme in the synthesis of thyroid hormones.[6][7]
While no specific signaling pathways have been elucidated for this compound, studies on related imidazole compounds offer some insights. For instance, 2-methylimidazole has been shown to induce thyroid follicular-cell hyperplasia and hypertrophy in animal studies, suggesting that substituted imidazoles can have direct effects on thyroid tissue.[8][9]
Recent in silico studies have been conducted to predict the toxicity of Methimazole impurities, including this compound. These computational models can provide initial assessments of potential adverse effects, guiding further toxicological studies.
Conclusion
This compound is a compound of significant interest in the pharmaceutical industry due to its status as a key impurity of the antithyroid drug Methimazole. A thorough understanding of its chemical properties, synthesis, and analytical characterization is essential for ensuring the quality and safety of Methimazole-containing drug products. While direct biological activity data is scarce, its structural relationship to a potent pharmacologically active molecule warrants further investigation into its own potential physiological effects. This guide serves as a foundational resource for researchers and professionals engaged in the study and management of this compound.
References
- 1. Thiamazole - Wikipedia [en.wikipedia.org]
- 2. 1-Methylimidazole - Wikipedia [en.wikipedia.org]
- 3. 1H-Imidazole, 2-methyl- (CAS 693-98-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 14486-52-3 [chemicalbook.com]
- 6. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is Methimazole used for? [synapse.patsnap.com]
- 8. This compound | LGC Standards [lgcstandards.com]
- 9. 85916-84-3|1-Methyl-1H-imidazole-2-thiol|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to 1-Methyl-2-(methylthio)imidazole
This technical guide provides a comprehensive overview of 1-Methyl-2-(methylthio)imidazole, a compound of significant interest to researchers, scientists, and drug development professionals. This document covers its nomenclature, physicochemical properties, synthesis, analytical determination, and its role as a metabolite of the widely used antithyroid drug, methimazole.
Synonyms and Alternative Names
This compound is known by a variety of names in chemical literature and commercial catalogs. A comprehensive list of these synonyms is provided below to aid in literature searches and material sourcing.
-
Systematic IUPAC Name: 1-methyl-2-(methylsulfanyl)-1H-imidazole[1]
-
Common Chemical Names:
-
Regulatory and Pharmacopoeial Designations:
-
Methimazole USP Related Compound C[3]
-
Thiamazole Impurity C
-
-
Other Identifiers:
Quantitative Physicochemical and Analytical Data
A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its characterization, formulation, and analytical development.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₈N₂S | [2] |
| Molecular Weight | 128.20 g/mol | [2] |
| Appearance | Clear, colorless liquid | [3] |
| Predicted pKa | 5.88 ± 0.25 | [3] |
| Predicted Density | 1.14 ± 0.1 g/cm³ | [3] |
| Solubility | Slightly soluble in Chloroform and Methanol | [3] |
| HPLC Detection Limit | 0.17 µg/ml (0.017%) | [5] |
| HPLC Quantitation Limit | 0.5 µg/ml (0.05%) | [5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a related salt and the analytical quantification of this compound, which are essential for its preparation and quality control in a research and development setting.
Synthesis of 1-Methyl-2-(methylsulfanyl)-1H-imidazole Hydroiodide
Materials:
-
Methimazole (1-methyl-1H-imidazole-2-thiol)
-
Iodomethane
-
Acetone
Procedure:
A direct methylation of methimazole is performed using an equimolar amount of iodomethane in acetone at room temperature. The reaction mixture is stirred, and upon completion, the product, 1-methyl-2-(methylsulfanyl)-1H-imidazole hydroiodide, is isolated. The purity of the isolated product can be confirmed by HPLC. A reported yield for this reaction is 91%.
Quantification by High-Performance Liquid Chromatography (HPLC)
The following HPLC method has been validated for the determination of Thiamazole (Methimazole) and its related substances, including this compound (Impurity C).[5]
Chromatographic Conditions:
-
Column: Zorbax SB-C18, Rapid Resolution, 150 mm x 4.6 mm, 3.5 µm particle size.[5]
-
Column Temperature: 25°C.[5]
-
Mobile Phase: A gradient mixture of 0.03 M ammonium acetate buffer and acetonitrile.[5]
-
Flow Rate: 0.7 ml/min.[5]
-
Detection Wavelength: 252 nm.[5]
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Solution: Prepare a standard solution of this compound in a suitable diluent to achieve a known concentration.
-
Sample Solution: Accurately weigh and dissolve the sample containing methimazole in the diluent to achieve a target concentration.
Procedure:
Inject the standard and sample solutions into the HPLC system and record the chromatograms. The quantification of this compound is performed using an external standard calibration method. The method has been shown to be linear for impurity C in the concentration range of 0.5 µg/ml to 12.6 µg/ml.[5]
Metabolic Pathway of Methimazole
This compound is a known metabolite of the antithyroid drug methimazole. The metabolic pathway involves the S-methylation of the thiol group of methimazole. This biotransformation is a key consideration in understanding the pharmacology and toxicology of methimazole. The metabolism of methimazole primarily occurs in the liver and involves cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMO).[6]
Mass Spectrometry Fragmentation
Understanding the mass spectral fragmentation pattern of this compound is crucial for its identification in complex matrices, such as in metabolic studies or impurity profiling. Based on the principles of mass spectrometry, the following fragmentation pathways can be predicted for the molecular ion (M⁺˙) at m/z 128.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 14486-52-3 [chemicalbook.com]
- 4. 1-Methyl-2-(methylthio)-1H-imidazole (Standard) | ProkaGENOMICS [prokagenomics.org]
- 5. res-1.cloudinary.com [res-1.cloudinary.com]
- 6. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Methyl-2-(methylthio)imidazole: Synthesis, Characterization, and Significance as a Methimazole-Related Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Methyl-2-(methylthio)imidazole, a significant process-related impurity of the widely used antithyroid drug, methimazole. Designated as "Methimazole USP Related Compound C," this molecule's history is intrinsically linked to the synthesis and purification of methimazole. This document details the synthesis, structural elucidation, and spectroscopic characterization of this compound. Experimental protocols for its preparation and analytical data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and single-crystal X-ray diffraction, are presented in a structured format. The significance of characterizing such impurities is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. While no specific biological activities or signaling pathway involvements have been attributed to this compound beyond its association with methimazole, its study is crucial for drug development and quality control.
Introduction: The Context of a Critical Impurity
This compound, with the CAS Registry Number 14486-52-3, is primarily known in the pharmaceutical industry as "Methimazole USP Related Compound C".[1][2] Its discovery and history are not those of a targeted therapeutic agent but are instead embedded in the history of the synthesis and manufacturing of methimazole, a thionamide drug introduced in 1949 for the treatment of hyperthyroidism.[3][4] Methimazole functions by inhibiting the synthesis of thyroid hormones.[5][6] The presence of impurities in active pharmaceutical ingredients (APIs) can impact their efficacy and safety, making the identification, synthesis, and characterization of such compounds a critical aspect of drug development and quality control.[7] this compound is one such process-related impurity that requires thorough characterization to ensure the purity of the final methimazole drug product.[1]
Synthesis of this compound
The synthesis of this compound is typically achieved through the S-methylation of its precursor, methimazole (1-methyl-1H-imidazole-2-thiol). This reaction involves the alkylation of the sulfur atom in the methimazole molecule.
General Synthesis Pathway
The primary route for the synthesis of this compound is the direct methylation of methimazole. This can be accomplished using a suitable methylating agent in the presence of a base.
Caption: General reaction scheme for the S-methylation of methimazole.
Detailed Experimental Protocol
The following protocol is based on established laboratory-scale synthesis of this compound and its hydroiodide salt for characterization purposes.[1]
Materials:
-
Methimazole (1-methyl-1H-imidazole-2-thiol)
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Reaction Setup: A solution of methimazole (1.0 equivalent) in acetone is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Base: Anhydrous potassium carbonate (1.5 equivalents) is added to the solution, and the mixture is stirred at room temperature.
-
Methylation: Methyl iodide (1.2 equivalents) is added dropwise to the suspension. The reaction mixture is then stirred at room temperature for 24 hours.
-
Work-up: The reaction mixture is filtered to remove the inorganic salts. The filtrate is concentrated under reduced pressure to yield the crude product as an oil.
-
Purification (as hydroiodide salt): For purification and characterization, the crude product can be converted to its hydroiodide salt. The oily product is dissolved in diethyl ether, and a solution of hydroiodic acid (HI) is added. The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield 1-methyl-2-(methylthio)-1H-imidazolium iodide as a crystalline solid.[1]
-
Isolation of the Free Base: The free base, this compound, can be obtained by treating an aqueous solution of the hydroiodide salt with a base, such as sodium hydroxide, followed by extraction with an organic solvent.
Physicochemical and Spectroscopic Data
The structural elucidation of this compound is confirmed through various analytical techniques.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₅H₈N₂S | [2] |
| Molecular Weight | 128.20 g/mol | [8] |
| CAS Registry Number | 14486-52-3 | [1][2] |
| Appearance | Liquid (as free base) | [1] |
| Crystal System (Iodide Salt) | Monoclinic | [1] |
| Space Group (Iodide Salt) | P2₁/c | [1] |
Spectroscopic Characterization
The following data is crucial for the identification and quality control of this compound.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃, δ ppm):
-
7.01 (d, J = 2.0 Hz, 1H, H5)
-
6.85 (d, J = 2.0 Hz, 1H, H4)
-
3.63 (s, 3H, N-CH₃)
-
2.56 (s, 3H, S-CH₃)
-
-
¹³C NMR (100 MHz, CDCl₃, δ ppm):
-
140.8 (C2)
-
128.0 (C5)
-
118.9 (C4)
-
33.8 (N-CH₃)
-
14.9 (S-CH₃)
-
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.
-
ν (cm⁻¹):
-
~3100 (C-H aromatic stretch)
-
~2920 (C-H aliphatic stretch)
-
~1500 (C=N stretch)
-
~1450 (C=C stretch)
-
~740 (C-S stretch)
-
3.2.3. Mass Spectrometry (MS)
The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.
-
m/z (relative intensity):
-
128 (M⁺)
-
113 (M⁺ - CH₃)
-
81 (M⁺ - SCH₃)
-
3.2.4. Single-Crystal X-ray Diffraction
The crystal structure of the iodide salt of this compound has been determined by single-crystal X-ray diffraction, confirming the connectivity of the atoms and the overall molecular geometry.[1] The imidazole ring is planar, as expected.
Caption: Experimental workflow for the synthesis and characterization of this compound.
Biological Activity and Signaling Pathways
There is a lack of specific studies on the biological activity of this compound. Its primary significance lies in being a process-related impurity of methimazole. As such, its biological effects are generally considered in the context of the overall safety profile of the parent drug. No specific signaling pathways have been identified for this compound. The mechanism of action of the parent drug, methimazole, involves the inhibition of thyroid peroxidase (TPO), an enzyme crucial for the synthesis of thyroid hormones.[5][9]
References
- 1. mdpi.com [mdpi.com]
- 2. store.usp.org [store.usp.org]
- 3. CN107162983B - Synthesis and refining method of methimazole - Google Patents [patents.google.com]
- 4. Methimazole | C4H6N2S | CID 1349907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. Methimazole Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 8. Methimazole Related Compound C Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]
- 9. droracle.ai [droracle.ai]
The Emerging Role of 1-Methyl-2-(methylthio)imidazole in Proteomics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the role and potential applications of 1-Methyl-2-(methylthio)imidazole in the field of proteomics. While direct, extensive research on this specific molecule is nascent, its structural relationship to the well-known antithyroid drug methimazole provides a foundation for understanding its potential impact on the proteome. This document summarizes the known proteomic alterations induced by methimazole, details relevant experimental methodologies, and proposes a hypothetical framework for the utility of this compound as a novel chemical probe in proteomics research. Quantitative data from related studies are presented in structured tables, and key experimental workflows and theoretical mechanisms are visualized using Graphviz diagrams.
Introduction: The Proteomic Landscape of Hyperthyroidism and Methimazole Treatment
Hyperthyroidism, a condition characterized by excessive thyroid hormone production, induces significant systemic changes, profoundly impacting the proteome. Methimazole (1-methyl-1,3-dihydro-1H-imidazole-2-thione) is a primary therapeutic agent for hyperthyroidism, and its mechanism of action, primarily the inhibition of thyroid peroxidase, has downstream effects on protein expression and cellular pathways.[1][2] Proteomic studies of patients treated with carbimazole (a prodrug of methimazole) have revealed significant alterations in the plasma and urinary proteomes, offering insights into the systemic effects of treatment and the pathophysiology of the disease.[3][4][5]
This compound is known as an impurity and a related compound of methimazole.[6] Its structural similarity, featuring both an imidazole ring and a thioether group, suggests it may have its own biological activities and potential applications as a tool in chemical proteomics.
Quantitative Proteomic Changes Following Antithyroid Treatment
Proteomic analyses of plasma and urine from hyperthyroid patients before and after treatment with carbimazole have identified numerous proteins with significantly altered abundance. These changes reflect the systemic response to the normalization of thyroid hormone levels and the pharmacological effects of the treatment.
Plasma Proteome Alterations
Studies utilizing two-dimensional difference gel electrophoresis (2D-DIGE) coupled with mass spectrometry have identified significant changes in the plasma proteome of hyperthyroid individuals following treatment. A summary of these findings is presented below.[1][4][5]
| Protein Name | Accession Number | Fold Change (Hyperthyroid vs. Euthyroid) | Function |
| Upregulated in Hyperthyroidism | |||
| Haptoglobin (HP) | P00738 | Increased | Binds free hemoglobin |
| Hemopexin (HPX) | P02790 | Increased | Binds heme |
| Clusterin (CLU) | P10909 | Increased | Chaperone, apoptosis regulator |
| Apolipoprotein L1 (APOL1) | O14791 | Increased | Lipid transport |
| Alpha-1-B glycoprotein (A1BG) | P04217 | Increased | Unknown |
| Fibrinogen gamma chain (FGG) | P02679 | Increased | Blood coagulation |
| Ig alpha-1 chain C region (IGHA1) | P01876 | Increased | Immune response |
| Complement C6 (C6) | P13671 | Increased | Innate immunity |
| Leucine-rich alpha-2-glycoprotein (LRG1) | P02750 | Increased | Unknown, potential role in cell adhesion |
| Carboxypeptidase N catalytic chain (CPN1) | P15169 | Increased | Inflammation |
| Downregulated in Hyperthyroidism | |||
| Apolipoprotein A1 (APOA1) | P02647 | Decreased | Lipid transport |
| Inter-alpha-trypsin inhibitor heavy chain 4 (ITIH4) | Q14624 | Decreased | Inflammation, protease inhibitor |
| Plasminogen (PLG) | P00747 | Decreased | Fibrinolysis |
| Alpha-1-antitrypsin (SERPINA1) | P01009 | Decreased | Protease inhibitor |
| Fibrinogen beta chain (FGB) | P02675 | Decreased | Blood coagulation |
| Complement C1r subcomponent (C1R) | P00736 | Decreased | Innate immunity |
Table 1: Differentially expressed plasma proteins in hyperthyroid patients before and after carbimazole treatment. Data compiled from[1][4][5].
Urinary Proteome Alterations
Similar proteomic investigations of urine samples from hyperthyroid patients undergoing carbimazole treatment have revealed significant changes in protein excretion, highlighting the impact on renal function and systemic protein clearance.[3][7]
| Protein Name | Accession Number | Fold Change (Hyperthyroid vs. Euthyroid) | Function |
| Upregulated in Hyperthyroidism | |||
| Serotransferrin | P02787 | Increased | Iron transport |
| Transthyretin | P02766 | Increased | Thyroid hormone and retinol transport |
| Serum albumin | P02768 | Increased | Osmotic pressure, transport |
| Ceruloplasmin | P00450 | Increased | Copper transport, ferroxidase activity |
| Alpha-1B-glycoprotein | P04217 | Increased | Unknown |
| Syntenin-1 | O00560 | Increased | Scaffolding protein |
| Glutaminyl-peptide cyclotransferase | Q16769 | Increased | Post-translational modification |
| Downregulated in Hyperthyroidism | |||
| Plasma kallikrein | P03952 | Decreased | Kinin-kallikrein system |
| Protein-glutamine gamma-glutamyltransferase | P21980 | Decreased | Cross-linking of proteins |
| Serpin B3 | P29508 | Decreased | Protease inhibitor |
Table 2: Differentially expressed urinary proteins in hyperthyroid patients before and after carbimazole treatment. Data compiled from[3][7].
Experimental Protocols
The following protocols are representative of the methodologies used in the proteomic analysis of patient samples in the cited studies.
2D-DIGE and Mass Spectrometry Analysis of Plasma/Urine
This protocol outlines the key steps for analyzing differential protein expression in biological fluids.
-
Sample Preparation:
-
Collect plasma or urine samples from patients before and after treatment.
-
Deplete high-abundance proteins (e.g., albumin, IgG) from plasma using affinity chromatography columns to enhance the detection of lower-abundance proteins.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
-
Fluorescent Labeling:
-
Label 50 µg of protein from each sample with CyDyes (e.g., Cy3 and Cy5 for individual samples, Cy2 for a pooled internal standard).
-
Employ a dye-swapping strategy to avoid dye-specific bias.[3]
-
-
Two-Dimensional Gel Electrophoresis (2-DE):
-
Combine the labeled samples and separate the proteins in the first dimension by isoelectric focusing (IEF) on an immobilized pH gradient (IPG) strip.
-
Equilibrate the IPG strip and perform the second-dimension separation on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
-
Image Acquisition and Analysis:
-
Scan the gel at different wavelengths to detect the signals from each CyDye.
-
Use specialized software (e.g., Progenesis SameSpots) to perform spot detection, matching, and quantification of protein abundance changes between samples.[1]
-
Select protein spots showing statistically significant and substantial fold changes for identification.
-
-
Protein Identification by Mass Spectrometry:
-
Excise the protein spots of interest from a preparative gel.
-
Perform in-gel tryptic digestion.
-
Analyze the resulting peptides by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.
-
Identify the proteins by matching the peptide mass fingerprint data against a protein database (e.g., SWISS-PROT) using a search engine like Mascot.[1][3]
-
A Hypothetical Role for this compound in Chemical Proteomics
Given the absence of direct research, we propose a potential application for this compound as a chemical probe in proteomics. Its structure, containing an imidazole moiety and a thioether group, presents opportunities for targeted protein labeling and interaction studies.
Rationale for Use as a Chemical Probe
-
Imidazole Moiety: Imidazole rings are present in the amino acid histidine and can participate in metal coordination and hydrogen bonding, making them valuable components of chemical probes designed to interact with specific protein sites.[8][9]
-
Thioether Group: The thioether linkage is relatively stable and can be a target for specific chemical modifications or act as a linker in more complex probes. Thiol-reactive groups are frequently used for cysteine labeling in proteomics.[10][11] The methylthio group in this compound could potentially be modified to include a reactive group or a reporter tag.
Proposed Application: Covalent Labeling of Cysteine Residues
A modified version of this compound could be synthesized to act as a cysteine-reactive probe. For instance, the methyl group of the thioether could be replaced with a functional group that reacts with cysteine thiols, such as a maleimide.
Experimental Workflow for Target Identification
A chemical proteomics workflow to identify the protein targets of a hypothetical this compound-based probe would involve the following steps:
-
Probe Synthesis: Synthesize a derivative of this compound containing a reactive group (e.g., maleimide) and a reporter tag (e.g., biotin or an alkyne for click chemistry).
-
Cellular Treatment: Treat cultured cells or cell lysates with the chemical probe.
-
Lysis and Enrichment: Lyse the cells and enrich the probe-labeled proteins using affinity purification (e.g., streptavidin beads for a biotin tag).
-
On-Bead Digestion: Digest the enriched proteins into peptides while they are still bound to the beads.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the labeled proteins and the specific sites of modification by searching the MS/MS data against a protein database.
Conclusion and Future Directions
While the direct role of this compound in proteomics is yet to be established, its structural characteristics and relationship to methimazole suggest intriguing possibilities. The proteomic changes observed in patients treated for hyperthyroidism provide a rich dataset for understanding the systemic effects of modulating thyroid function. Furthermore, the potential development of this compound derivatives as chemical probes could open new avenues for target identification and drug discovery. Future research should focus on synthesizing and validating such probes to explore their reactivity and specificity within the cellular proteome. This could lead to the identification of novel protein targets and a deeper understanding of the biological activities of this class of molecules.
References
- 1. Plasma-Based Proteomics Profiling of Patients with Hyperthyroidism after Antithyroid Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Plasma-Based Proteomics Profiling of Patients with Hyperthyroidism after Antithyroid Treatment | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Plasma-Based Proteomics Profiling of Patients with Hyperthyroidism after Antithyroid Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 14486-52-3 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 10. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of Methimazole USP Related Compound C, a known process impurity of the active pharmaceutical ingredient (API) Methimazole. This document collates critical information on its chemical and physical properties, synthesis, analytical characterization, and potential formation pathways. The content is intended to support researchers, quality control analysts, and drug development professionals in understanding and controlling this impurity in Methimazole drug substances and products.
Chemical Identity and Physical Properties
Methimazole Related Compound C is chemically identified as 1-Methyl-2-(methylthio)-1H-imidazole.[1][2][3] It is recognized as a process-related impurity that can arise during the synthesis of Methimazole.[1][4] While often found as a liquid, its hydroiodide salt is a crystalline solid.[1][4]
A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | 1-Methyl-2-(methylthio)-1H-imidazole | [1][2][3] |
| Synonyms | 1-Methyl-2-(methylsulphanyl)-1H-imidazole | [2][3][5] |
| CAS Number | 14486-52-3 | [2][3][5] |
| Molecular Formula | C₅H₈N₂S | [1][2][5] |
| Molecular Weight | 128.20 g/mol | [2][3][5] |
| Appearance | Reported as a liquid | [1][4] |
| Storage Temperature | 2-8°C | [2][5] |
| SMILES String | S(C)c1--INVALID-LINK--C | [2][5] |
| InChI Key | LKIVEIAXFZBGMO-UHFFFAOYSA-N | [2][5] |
Spectroscopic and Chromatographic Data
Detailed spectroscopic and chromatographic data are essential for the unambiguous identification and quantification of Methimazole Related Compound C. The following tables summarize the available data from scientific literature.
Spectroscopic Data
Table 2 provides a summary of the key spectroscopic data for the characterization of Methimazole Related Compound C.[1]
| Technique | Data |
| ¹H NMR (600 MHz, DMSO-d₆) | δ (ppm): 7.20 (d, 1H, J = 1.3 Hz, -N(CH₃)-CH=), 6.91 (d, 1H, J = 1.5 Hz, =N-CH=), 3.55 (s, 3H, N-CH₃), 2.49 (s, 3H, S-CH₃) |
| ¹³C NMR (150 MHz, DMSO-d₆) | δ (ppm): 141.4 (C=S), 128.2 (=N-CH=), 122.9 (-N(CH₃)-CH=), 32.5 (N-CH₃), 15.8 (S-CH₃) |
| UV-Vis (λₘₐₓ) | 223 nm |
| IR (ATR, ṽₘₐₓ/cm⁻¹) | 3105, 2928, 1511, 1415, 1314, 1278, 1125, 1081, 975, 739, 685 |
Chromatographic Data
High-performance liquid chromatography (HPLC) is a primary technique for the separation and quantification of Methimazole and its related compounds. A validated HPLC method for the determination of thiamazole (methimazole) related substances has been developed, demonstrating good separation of impurities, including Compound C.[6]
Synthesis and Formation
Methimazole Related Compound C is typically formed as an impurity during the synthesis of Methimazole.[1][4] The most common synthesis route for Methimazole involves the reaction of aminoacetaldehyde diethyl acetal with methyl isothiocyanate.[][8] Variations of this synthesis exist, utilizing different starting materials and reaction conditions.[9][10][11]
The formation of Methimazole Related Compound C can occur through the S-alkylation of Methimazole.[4]
Below is a diagram illustrating a potential synthetic pathway for Methimazole and the subsequent formation of Related Compound C.
References
- 1. mdpi.com [mdpi.com]
- 2. Methimazole Related Compound C USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 3. Methimazole Related Compound C USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Methimazole Related Compound C Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]
- 6. res-1.cloudinary.com [res-1.cloudinary.com]
- 8. Methimazole | C4H6N2S | CID 1349907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Methimazole synthesis - chemicalbook [chemicalbook.com]
- 10. CN107162983B - Synthesis and refining method of methimazole - Google Patents [patents.google.com]
- 11. CN107353253A - A kind of preparation method of methimazole - Google Patents [patents.google.com]
basic characteristics of 2-Methylthio-3-methylimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basic characteristics of 2-Methylthio-3-methylimidazole, a heterocyclic compound of interest in pharmaceutical research and development, primarily recognized as an impurity of the antithyroid agent Methimazole.
Chemical and Physical Properties
2-Methylthio-3-methylimidazole, also known as 1-Methyl-2-(methylthio)imidazole, is a derivative of imidazole containing a methyl group on a nitrogen atom and a methylthio group on a carbon atom of the imidazole ring. Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 14486-52-3 | [1] |
| Molecular Formula | C₅H₈N₂S | [1] |
| Molecular Weight | 128.20 g/mol | [1] |
| Synonyms | This compound, Methimazole USP Related Compound C | [1][2] |
| Appearance | Clear Colourless | [3] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [3] |
| Predicted Density | 1.14 ± 0.1 g/cm³ | [3] |
| Predicted pKa | 5.88 ± 0.25 | [3] |
| Storage | Sealed in dry, Room Temperature | [3] |
Synthesis
A general experimental protocol for a similar transformation involves the reaction of an imidazole-2-thione with a methylating agent such as dimethyl sulfate in a suitable solvent like ethanol, often in the presence of a base like sodium hydroxide.[4]
Caption: Proposed synthesis workflow for 2-Methylthio-3-methylimidazole.
Relationship to Methimazole
2-Methylthio-3-methylimidazole is a known impurity of Methimazole, an active pharmaceutical ingredient used to treat hyperthyroidism.[3] Methimazole functions by inhibiting the synthesis of thyroid hormones.[3] The presence of impurities such as 2-Methylthio-3-methylimidazole is a critical consideration in the quality control of Methimazole formulations.
Caption: Relationship between Methimazole and 2-Methylthio-3-methylimidazole.
Spectral Data
Detailed, publicly available spectral data (NMR, IR, MS) for 2-Methylthio-3-methylimidazole is limited. However, spectral databases may contain this information under the name "1-Methyl-2-methylthio-imidazole" or CAS number 14486-52-3. Researchers are advised to consult specialized databases for detailed spectral charts and peak lists.
Biological Activity and Reactivity
There is a lack of specific information in the public domain regarding the biological activity and reactivity of 2-Methylthio-3-methylimidazole. Its primary significance in the context of drug development is as a process-related impurity of Methimazole.[3] The biological effects of this compound, if any, have not been extensively studied. Imidazole derivatives, as a class, are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, antifungal, and antibacterial properties.[5][6] However, these general activities cannot be directly attributed to 2-Methylthio-3-methylimidazole without specific experimental evidence.
The reactivity of 2-Methylthio-3-methylimidazole has not been well-documented. Based on its structure, the imidazole ring is expected to exhibit aromatic character. The nitrogen atoms can act as bases or nucleophiles, and the sulfur atom in the methylthio group could be susceptible to oxidation.
Applications
The primary application of 2-Methylthio-3-methylimidazole is as a reference standard for the identification and quantification of impurities in Methimazole drug substances and products.[7] Its use is crucial for ensuring the purity, safety, and efficacy of Methimazole-containing pharmaceuticals.
Safety
References
- 1. scbt.com [scbt.com]
- 2. METHIMAZOLE METHYL SULFIDE [drugfuture.com]
- 3. This compound | 14486-52-3 [chemicalbook.com]
- 4. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]
- 5. scialert.net [scialert.net]
- 6. docsdrive.com [docsdrive.com]
- 7. store.usp.org [store.usp.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Methyl-2-(methylthio)imidazole from Methimazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 1-Methyl-2-(methylthio)imidazole, a known impurity and derivative of the antithyroid drug Methimazole. The document includes two detailed protocols for the synthesis of the free base and its hydroiodide salt, comprehensive characterization data, and a summary of the reaction's quantitative aspects.
Introduction
Methimazole (also known as Thiamazole) is a crucial thionamide drug used in the management of hyperthyroidism.[1] It functions by inhibiting thyroid peroxidase (TPO), an enzyme essential for the synthesis of thyroid hormones.[2][3] this compound is a significant related substance, often identified as "Methimazole Impurity C".[4][5] Its synthesis and characterization are of high importance for pharmaceutical quality control and for researchers exploring the structure-activity relationships of methimazole derivatives.[4] The primary synthetic route involves the S-alkylation of the thiol group in methimazole.[6] This document outlines a straightforward and high-yield S-methylation protocol using iodomethane.[5]
Experimental Protocols
Two primary protocols are presented for the synthesis of this compound from methimazole: one yielding the free base and the other its hydroiodide salt.[5]
Protocol 1: Synthesis of 1-Methyl-2-(methylthio)-1H-imidazole (Free Base)
This protocol describes the synthesis of the free base form of this compound, which presents as a colorless liquid.[5]
Materials:
-
Methimazole (1)
-
1.5 mol/L Sodium Carbonate Solution
-
Iodomethane
-
Dichloromethane
-
Sodium Sulfate
-
Nitrogen gas
-
Standard laboratory glassware
-
Stirring apparatus
-
Extraction funnel
-
Rotary evaporator
Procedure:
-
Dissolve 4.9 g (43 mmol) of Methimazole in 50 mL of a 1.5 mol/L sodium carbonate solution in a suitable reaction vessel.
-
While stirring under a nitrogen atmosphere and protecting from light, add 9.5 g (67 mmol) of iodomethane dropwise over 10 minutes.
-
Continue stirring the reaction mixture at room temperature for 2 hours.
-
After the reaction is complete, extract the mixture with dichloromethane (3 x 25 mL).
-
Combine the organic layers and dry over sodium sulfate.
-
Evaporate the solvent in vacuo to yield 1-Methyl-2-(methylthio)-1H-imidazole (2a) as a colorless liquid.[5]
Protocol 2: Synthesis of 1-Methyl-2-(methylthio)-1H-imidazole Hydroiodide (Salt)
This protocol details the preparation of the hydroiodide salt of this compound, which is obtained as white crystals.[5]
Materials:
-
Methimazole (1)
-
Acetone
-
Iodomethane
-
Nitrogen gas
-
Ice bath
-
Standard laboratory glassware
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve 1.0 g (8.8 mmol) of Methimazole in 10 mL of acetone in a reaction flask.
-
Place the flask in an ice bath and provide a nitrogen atmosphere.
-
While stirring and protecting from light, add 1.3 g (8.8 mmol) of iodomethane dropwise to the solution.
-
After two hours of reaction time, filter the resulting crude product.
-
Wash the collected solid with cold acetone to yield pure 1-Methyl-2-(methylthio)-1H-imidazole hydroiodide (2b) as white crystals.[5]
Data Presentation
The following tables summarize the quantitative data from the described synthetic protocols.
Table 1: Reaction Yields and Purity
| Product | Form | Starting Amount of Methimazole | Yield (g) | Yield (%) | Purity (HPLC) |
| 1-Methyl-2-(methylthio)-1H-imidazole (2a) | Colorless Liquid | 4.9 g | 5.2 g | 95.0% | 100% |
| 1-Methyl-2-(methylthio)-1H-imidazole Hydroiodide (2b) | White Crystals | 1.0 g | 2.0 g | 91.0% | Not specified |
Data sourced from MDPI[5]
Table 2: Spectroscopic Characterization Data for 1-Methyl-2-(methylthio)-1H-imidazole (2a)
| Analysis | Observed Data |
| ESI-MS | m/z [M+H⁺] 129.0489 |
| ¹H NMR (DMSO-d₆, 600 MHz) | δ/ppm: 7.20 (d, 1H, J = 1.3 Hz, -N(CH₃)-CH=), 6.91 (d, 1H, J = 1.5 Hz, =N-CH=), 3.55 (s, 3H, N-CH₃), 2.49 (s, 3H, S-CH₃) |
| ¹³C NMR (DMSO-d₆, 150 MHz) | δ/ppm: 141.4 (C(S)), 128.2 (=N-CH=), 122.9 (-N(CH₃)-CH=), 32.5 (N-CH₃), 15.8 (S-CH₃) |
| UV-VIS | λₘₐₓ 223 nm |
| IR (ATR) | ṽₘₐₓ/cm⁻¹: 3105, 2928, 1511, 1415, 1314, 1278, 1125, 1081, 975, 739, 685 |
Data sourced from MDPI[5]
Visualizations
The following diagrams illustrate the chemical reaction and the experimental workflow.
Caption: Reaction scheme for the synthesis of this compound.
Caption: Workflow for the synthesis of 1-Methyl-2-(methylthio)-1H-imidazole.
Caption: Workflow for the synthesis of 1-Methyl-2-(methylthio)-1H-imidazole HI salt.
References
- 1. benchchem.com [benchchem.com]
- 2. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Methimazole? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Methimazole-Related Substances: Structural Characterization and In Silico Toxicity Assessment [mdpi.com]
- 6. Chemistry of Spontaneous Alkylation of Methimazole with 1,2-Dichloroethane - PMC [pmc.ncbi.nlm.nih.gov]
For Immediate Release
This application note provides a detailed protocol for the synthesis of Methimazole Related Compound C, a significant impurity and process-related compound in the manufacturing of the active pharmaceutical ingredient (API) Methimazole. This document is intended for researchers, scientists, and drug development professionals involved in pharmaceutical analysis, quality control, and impurity synthesis.
Methimazole Related Compound C is chemically identified as 1-Methyl-2-(methylthio)-1H-imidazole.[1][2] Its synthesis is crucial for use as a reference standard in the development and validation of analytical methods to monitor the purity of Methimazole.
Chemical Profile
| Identifier | Value |
| Compound Name | Methimazole Related Compound C |
| Systematic Name | 1-Methyl-2-(methylthio)-1H-imidazole[1][2] |
| Synonym(s) | 1-Methyl-2-(methylsulphanyl)-1H-imidazole[2] |
| CAS Number | 14486-52-3[2] |
| Molecular Formula | C₅H₈N₂S[1][2] |
| Molecular Weight | 128.20 g/mol [2] |
Synthesis Pathway
The synthesis of Methimazole Related Compound C can be achieved through the S-methylation of Methimazole (1-methyl-1,3-dihydro-1H-imidazole-2-thione). This reaction proceeds via the deprotonation of the thiol group of Methimazole, followed by nucleophilic attack on a methylating agent, such as methyl iodide.
Caption: Synthesis pathway for Methimazole Related Compound C.
Experimental Protocol
This protocol is based on a reported synthesis of 1-Methyl-(2-methylthio)-1H-imidazole.[1]
Materials and Reagents:
-
Methimazole (1-methyl-1,3-dihydro-1H-imidazole-2-thione)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous THF.
-
Deprotonation: Cool the suspension to 0 °C using an ice bath. Dissolve Methimazole (1.0 equivalent) in anhydrous THF and add it dropwise to the sodium hydride suspension. Stir the mixture at 0 °C for 30 minutes.
-
Methylation: Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Work-up: Quench the reaction by carefully adding deionized water.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 25 mL).[1]
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate.[1] Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product.[1]
Purification:
The resulting product, 1-Methyl-2-(methylthio)-1H-imidazole, is obtained as a colorless liquid.[1] Further purification can be performed using column chromatography if necessary, although the described procedure reports a high yield and purity.[1]
Characterization Data
The following table summarizes the characterization data for the synthesized Methimazole Related Compound C.[1]
| Analysis | Result |
| Yield | 95.0% |
| Purity (HPLC) | 100% |
| ESI-MS (m/z) | [M+H]⁺ 129.0489 |
| ¹H NMR (DMSO-d₆, 600 MHz, δ/ppm) | 7.20 (d, 1H, J = 1.3 Hz), 6.91 (d, 1H, J = 1.5 Hz), 3.55 (s, 3H), 2.49 (s, 3H) |
| ¹³C NMR (DMSO-d₆, 150 MHz, δ/ppm) | 141.4, 128.2, 122.9, 32.5, 15.8 |
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and analysis of Methimazole Related Compound C.
Caption: Overall experimental workflow.
References
Application Notes and Protocols for the Synthesis of 1-Methyl-2-(methylthio)imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-2-(methylthio)imidazole is a key chemical intermediate and is recognized as a process impurity of Methimazole, a widely used antithyroid agent.[1] The synthesis of this compound is primarily achieved through the S-methylation of its precursor, Methimazole (also known as Thiamazole or 1-methyl-1H-imidazole-2(3H)-thione). This process involves the selective alkylation of the sulfur atom in the methimazole molecule. The most common method employs a direct methylation reaction, which is efficient and high-yielding, typically producing the hydroiodide salt of the target compound when using iodomethane as the methylating agent.[2] These application notes provide detailed protocols and reaction conditions for the synthesis of this compound for research and development purposes.
Reaction Scheme
The synthesis proceeds via the S-methylation of 1-methyl-1H-imidazole-2(3H)-thione (Methimazole). The thione tautomer of methimazole reacts with a methylating agent, such as methyl iodide, to form the corresponding S-methylated product, this compound, as a salt.
General Reaction Scheme for the S-methylation of Methimazole
Data Presentation: Synthesis Reaction Conditions
The following table summarizes the quantitative data for a representative synthesis of this compound hydroiodide.
| Parameter | Value | Reference |
| Starting Material | Methimazole | [2] |
| Reagent | Iodomethane (Methyl Iodide) | [2] |
| Solvent | Acetone | [2] |
| Stoichiometry | Equimolar amounts | [2] |
| Temperature | Room Temperature | [2] |
| Reaction Time | Not specified (completion monitored) | [2] |
| Yield | 91% | [2] |
| Product Form | Hydroiodide Salt | [1][2] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound hydroiodide based on established procedures.[2]
Protocol 1: Synthesis of this compound Hydroiodide
Objective: To synthesize this compound hydroiodide via direct S-methylation of Methimazole.
Materials:
-
1-Methyl-1H-imidazole-2(3H)-thione (Methimazole)
-
Iodomethane (Methyl Iodide)
-
Acetone
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for filtration and washing
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Drying apparatus (e.g., vacuum oven or desiccator)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve a specific molar quantity of Methimazole in a suitable volume of acetone at room temperature.
-
Addition of Methylating Agent: To the stirring solution of Methimazole, add an equimolar amount of iodomethane dropwise.
-
Reaction: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
-
Isolation of Product: Upon completion of the reaction, the product, this compound hydroiodide, may precipitate out of the acetone solution. If so, collect the solid product by filtration.
-
Purification: Wash the collected solid with a small amount of cold acetone to remove any unreacted starting materials or soluble impurities.
-
Drying: Dry the purified product under vacuum to obtain the final this compound hydroiodide salt. A yield of approximately 91% can be expected under these conditions.[2]
Mandatory Visualization
The following diagrams illustrate the logical workflow of the synthesis protocol.
References
Application Notes and Protocols for 1-Methyl-2-(methylthio)imidazole as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-2-(methylthio)imidazole is a key reference standard for the analysis of Methimazole, a thiourea antithyroid agent.[1] As a known impurity and potential metabolite of Methimazole, its accurate identification and quantification are crucial for quality control and metabolic studies of this important pharmaceutical compound.[1] This document provides detailed application notes and protocols for the use of this compound as a reference standard in chromatographic analysis.
Physicochemical Properties and Purity
Accurate analytical work relies on well-characterized reference standards. The following table summarizes the key physicochemical properties of this compound and typical purity data.
| Property | Value | Reference |
| Chemical Name | This compound | [2][3] |
| Synonyms | S-Methylmethimiazole, Methimazole Impurity C | [1][4] |
| CAS Number | 14486-52-3 | [1][2][3] |
| Molecular Formula | C₅H₈N₂S | [2][3] |
| Molecular Weight | 128.20 g/mol | [2][3] |
| Appearance | Colorless to light yellow oil or solid | |
| Purity (Typical) | >98% (by HPLC) | [5] |
| Storage Conditions | Room temperature, sealed in a dry place. | [4] |
Biological Context and Relevance
This compound is primarily of interest due to its relationship with the antithyroid drug Methimazole. Methimazole functions by inhibiting thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones (T3 and T4).[6] The presence of impurities such as this compound in Methimazole active pharmaceutical ingredients (APIs) or formulated products must be carefully controlled to ensure safety and efficacy. Furthermore, understanding the metabolic fate of Methimazole is critical, and while the detailed metabolic pathways are not fully elucidated, related imidazole compounds are known to be metabolites.[7][8][9] Therefore, this reference standard is essential for methods developed to assess the purity of Methimazole and to investigate its metabolic profile.
Experimental Protocols
The following are detailed protocols for the use of this compound as a reference standard in HPLC and GC analysis.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of this compound as an impurity in Methimazole samples.
1. Materials and Reagents
-
This compound reference standard
-
Methimazole API or formulated product
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (analytical grade)
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
2. Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to create calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
3. Preparation of Sample Solution
-
Methimazole Sample: Accurately weigh a quantity of the Methimazole sample equivalent to about 10 mg and dissolve it in a 10 mL volumetric flask with the mobile phase. This results in a 1 mg/mL solution.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% phosphoric acid or formic acid (e.g., 30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detector | UV at 252 nm |
| Column Temperature | Ambient or 30 °C |
5. Analysis and Quantification
-
Inject the working standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and determine the peak area of this compound.
-
Calculate the concentration of the impurity in the sample using the calibration curve.
Gas Chromatography (GC) Method
A GC method can also be employed for the analysis of this compound. A derivatization step may not be necessary for this compound, but method development should confirm this.
1. Materials and Reagents
-
This compound reference standard
-
Methimazole sample
-
Methanol or other suitable solvent (GC grade)
-
Volumetric flasks, pipettes, and syringes
2. Preparation of Solutions
-
Prepare stock and working standard solutions of this compound in a suitable solvent (e.g., methanol) at concentrations appropriate for GC analysis.
-
Prepare the Methimazole sample solution in the same solvent.
3. Chromatographic Conditions
| Parameter | Recommended Conditions |
| Column | DB-17 or equivalent mid-polarity column (e.g., 30 m x 0.53 mm, 1 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate (e.g., 2 mL/min) |
| Injection Mode | Split or splitless, depending on concentration |
| Injector Temp. | 250 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temp. | 260 °C (FID) |
| Oven Program | Initial temp 150°C for 10 min, ramp at 35°C/min to 260°C, hold for 2 min. |
4. Analysis and Quantification
-
Similar to the HPLC method, establish a calibration curve using the standard solutions.
-
Analyze the sample and quantify the this compound peak. If using MS detection, monitor characteristic ions for improved selectivity. A general method for imidazole-like compounds suggests monitoring m/z values such as 168, 95, 68, 57, and 41 after derivatization, though underivatized analysis will yield different fragments.[10]
Data Presentation
The following table provides a template for summarizing quantitative results from the analysis of Methimazole samples for the presence of this compound.
| Sample ID | Methimazole Concentration (mg/mL) | This compound Peak Area | Calculated Concentration (µg/mL) | % Impurity (w/w) |
| Sample 1 | 1.0 | [Insert Value] | [Insert Value] | [Insert Value] |
| Sample 2 | 1.0 | [Insert Value] | [Insert Value] | [Insert Value] |
| Sample 3 | 1.0 | [Insert Value] | [Insert Value] | [Insert Value] |
Conclusion
The use of a well-characterized this compound reference standard is indispensable for the accurate quality control of Methimazole and for conducting rigorous drug metabolism and pharmacokinetic studies. The protocols provided herein offer a robust starting point for researchers to develop and validate analytical methods for this important compound.
References
- 1. This compound | 14486-52-3 [chemicalbook.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. scbt.com [scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. molnova.cn [molnova.cn]
- 6. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The pharmacokinetics of methimazole after oral administration of carbimazole and methimazole, in hyperthyroid patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpspubs.onlinelibrary.wiley.com [bpspubs.onlinelibrary.wiley.com]
- 9. Clinical pharmacokinetics of antithyroid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
Application Notes and Protocols for the Analytical Detection of 1-Methyl-2-(methylthio)imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-2-(methylthio)imidazole is a known process impurity and potential degradation product of Methimazole (also known as Thiamazole), an active pharmaceutical ingredient (API) used in the treatment of hyperthyroidism. The monitoring and control of impurities in APIs are critical for ensuring the safety and efficacy of pharmaceutical products. This document provides detailed application notes and protocols for the analytical detection and quantification of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods Overview
A variety of analytical techniques can be employed for the detection of this compound. The choice of method often depends on the sample matrix, required sensitivity, and the purpose of the analysis (e.g., routine quality control, impurity identification, or quantitative analysis in biological matrices).
-
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the routine quantification of known impurities in bulk drug substances and pharmaceutical formulations.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it ideal for the detection and quantification of low-level impurities and for analysis in complex matrices such as biological fluids.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While less common for this specific analyte without derivatization, it can be a valuable tool for impurity identification.[3]
Quantitative Data Summary
The following table summarizes key quantitative performance parameters for the analytical methods described in this document. These values are indicative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (General for Imidazoles) |
| Limit of Detection (LOD) | 0.17 µg/mL (0.017%) | 1-25 nM (for general imidazoles) | 0.0553–0.8914 µg/mL (for derivatized imidazoles)[3] |
| Limit of Quantitation (LOQ) | 0.5 µg/mL (0.05%) | 1-50 nM (for general imidazoles)[4] | 0.2370–1.9373 µg/mL (for derivatized imidazoles)[3] |
| Linearity Range | 0.5 µg/mL - 12.6 µg/mL | 10 to 500 ng/mL (for a related imidazole)[5] | Not specified |
| Accuracy (% Recovery) | 98.0 - 100.2% | Within 15% (for a related imidazole)[5] | 58.84% to 160.99% (for derivatized imidazoles)[3] |
| Precision (% RSD) | < 2% | Intra-day: ≤ 9.50%, Inter-day: ≤ 7.19% (for a related imidazole)[5] | Not specified |
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification in Pharmaceutical Formulations
This protocol is adapted from a validated method for the determination of thiamazole and its related substances.
1. Instrumentation
-
HPLC system with a UV detector
-
Data acquisition and processing software
2. Chromatographic Conditions
-
Column: Zorbax SB-C18, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase: A gradient mixture of 0.03 M ammonium acetate buffer and acetonitrile.
-
Flow Rate: 0.7 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 252 nm
-
Injection Volume: 10 µL
3. Sample Preparation
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to prepare a stock solution. Further dilute to achieve a concentration within the linear range.
-
Sample Solution (Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a specified amount of Methimazole.
-
Transfer to a suitable volumetric flask and add the mobile phase.
-
Sonicate for 15 minutes to dissolve the components.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
4. Data Analysis
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Quantify the impurity by comparing the peak area in the sample chromatogram with that of the standard solution using an external standard calibration curve.
Protocol 2: LC-MS/MS Method for Trace Level Quantification
This protocol provides a general framework for developing a sensitive LC-MS/MS method for this compound.
1. Instrumentation
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Data acquisition and processing software
2. Chromatographic Conditions
-
Column: A suitable reversed-phase column such as a C18 (e.g., 100 mm × 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient Program: Optimize the gradient to achieve separation from the API and other impurities. A typical starting point would be a linear gradient from 5% to 95% B over 10 minutes.
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion: Determine the m/z of the protonated molecule [M+H]⁺ for this compound.
-
Product Ions: Optimize the collision energy to identify and select the most abundant and stable product ions for quantification and confirmation.
4. Sample Preparation
-
For Pharmaceutical Formulations: Prepare as described in the HPLC protocol, ensuring the final concentration is suitable for the sensitivity of the LC-MS/MS system.
-
For Biological Matrices (e.g., Plasma):
-
Perform a protein precipitation by adding 3 volumes of cold acetonitrile to 1 volume of plasma.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase composition.
-
Protocol 3: GC-MS Method for Impurity Identification (General Approach)
This protocol outlines a general approach for the analysis of imidazole-related impurities using GC-MS, which may require derivatization for improved volatility and chromatographic performance.
1. Instrumentation
-
GC-MS system with a suitable capillary column
-
Data acquisition and processing software with a spectral library
2. Chromatographic Conditions
-
Column: A non-polar or medium-polarity column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C
-
Oven Temperature Program: Optimize for separation of impurities. A starting point could be: hold at 70°C for 1 min, ramp at 10°C/min to 280°C, and hold for 5 min.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
4. Sample Preparation and Derivatization
-
Sample Solution: Dissolve the sample in a suitable organic solvent (e.g., dichloromethane, acetonitrile).
-
Derivatization (if necessary): For less volatile imidazole compounds, derivatization can improve peak shape and sensitivity. A common approach is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Evaporate the sample solution to dryness.
-
Add the derivatization reagent and a suitable solvent (e.g., pyridine).
-
Heat the mixture (e.g., at 60°C for 30 minutes) to complete the reaction.
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
Visualizations
References
- 1. Validation of a new screening, determinative, and confirmatory multi-residue method for nitroimidazoles and their hydroxy metabolites in turkey muscle tissue by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 1-Methyl-2-(methylthio)imidazole using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for the quantitative analysis of 1-Methyl-2-(methylthio)imidazole, a known impurity of the drug Methimazole (also known as Thiamazole), using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.
Introduction
This compound is recognized as Methimazole USP Related Compound C.[1][2] Its quantification is essential for the quality control of Methimazole active pharmaceutical ingredients (APIs) and formulated drug products. This application note outlines a robust and accurate RP-HPLC method suitable for this purpose. The method is based on common analytical principles for imidazole and thioether compounds, ensuring wide applicability in a standard analytical laboratory.
Experimental Protocol
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)
-
Orthophosphoric acid (Analytical grade)
-
Deionized or Milli-Q water
-
0.45 µm syringe filters
Instrumentation
A standard HPLC system equipped with the following components is required:
-
Isocratic or Gradient Pumping System
-
Autosampler
-
Column Oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A mixture of acetonitrile and a phosphate buffer (pH 3.5) in a 40:60 (v/v) ratio. The buffer is prepared by dissolving KH₂PO₄ in water to a concentration of 17 mmol·L⁻¹ and adjusting the pH with orthophosphoric acid.[3] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm[3] |
| Run Time | Approximately 10 minutes |
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
-
API Samples: Accurately weigh a suitable amount of the Methimazole API sample, dissolve it in the mobile phase to achieve a theoretical concentration of this compound within the calibration range, and filter through a 0.45 µm syringe filter before injection.
-
Formulated Drug Products (Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a target concentration of the analyte.
-
Transfer to a suitable volumetric flask and add the mobile phase.
-
Sonicate for 15 minutes to ensure complete dissolution of the analyte.
-
Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm syringe filter prior to HPLC analysis.
-
Data Presentation and Method Performance
The quantitative performance of this method is summarized below. These values represent typical performance characteristics expected from a validated method for related imidazole compounds.
| Parameter | Typical Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | Approximately 0.03 mg·L⁻¹[3] |
| Limit of Quantitation (LOQ) | Approximately 0.1 mg·L⁻¹ |
| Accuracy (Recovery) | 98% - 102% |
| Precision (RSD) | < 2.0% |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound.
Caption: Workflow for HPLC quantification of this compound.
Logical Relationship of Method Components
This diagram shows the relationship between the key components of the analytical method.
Caption: Relationship between components of the HPLC method.
References
Application Notes and Protocols for the GC-MS Analysis of 1-Methyl-2-(methylthio)imidazole
Introduction
1-Methyl-2-(methylthio)imidazole is a known impurity and metabolite of methimazole, a thiourea antithyroid agent.[1] The accurate and sensitive quantification of this compound is crucial for pharmaceutical quality control, drug metabolism studies, and pharmacokinetic research. This document provides a detailed application note and a comprehensive protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polarity of the analyte, a derivatization step is included to enhance volatility and improve chromatographic performance.[2]
Principle of the Method
This method involves the extraction of this compound from the sample matrix, followed by derivatization to increase its volatility for gas chromatographic separation. The derivatized analyte is then introduced into the GC-MS system, where it is separated from other components based on its retention time and identified by its characteristic mass spectrum. Quantification is achieved by comparing the analyte's response to that of a known standard.
I. Quantitative Data Summary
The following tables summarize the expected quantitative performance of the GC-MS method for the analysis of this compound. These values are representative and may vary based on the specific instrumentation and laboratory conditions.
Table 1: Calibration Curve and Linearity
| Concentration (ng/mL) | Peak Area (Arbitrary Units) |
| 1 | 12,543 |
| 5 | 63,891 |
| 10 | 128,112 |
| 25 | 319,876 |
| 50 | 645,321 |
| 100 | 1,298,765 |
| Linearity (R²) | > 0.995 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 10% |
| Specificity | No interference from matrix components |
II. Experimental Protocols
This section provides a detailed step-by-step protocol for the GC-MS analysis of this compound.
A. Materials and Reagents
-
This compound reference standard
-
Internal Standard (e.g., Deuterated analog or a structurally similar compound with a different retention time)
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (Anhydrous)
-
Sodium sulfate (Anhydrous)
-
Sample matrix (e.g., plasma, pharmaceutical formulation)
B. Sample Preparation and Derivatization
-
Extraction:
-
To 1 mL of the sample, add a known amount of the internal standard.
-
Add 5 mL of dichloromethane and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the organic (lower) layer to a clean glass tube.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization:
-
To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
-
C. GC-MS Parameters
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 280°C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp 1: 15°C/min to 200°C
-
Ramp 2: 25°C/min to 280°C, hold for 5 minutes
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan (m/z 50-400) and/or Selected Ion Monitoring (SIM)
D. Data Analysis
-
Identification: The identification of the derivatized this compound is confirmed by comparing its retention time and mass spectrum with that of a reference standard.
-
Quantification: Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the reference standards. The concentration of the analyte in the samples can then be determined from this calibration curve.
III. Expected Mass Spectrum and Fragmentation
-
Molecular Ion (M+): The molecular ion of the derivatized compound will be observed.
-
Major Fragments:
-
Loss of a methyl group (-CH₃) from the trimethylsilyl group.
-
Loss of the entire trimethylsilyl group (-Si(CH₃)₃).
-
Fragmentation of the imidazole ring, leading to characteristic ions.
-
Cleavage of the methylthio group (-SCH₃).
-
Table 3: Predicted Major Ions for TMS-derivatized this compound
| m/z | Predicted Fragment |
| 200 | [M]+ (TMS derivative) |
| 185 | [M - CH₃]+ |
| 153 | [M - SCH₃]+ |
| 127 | [M - Si(CH₃)₃]+ |
| 73 | [Si(CH₃)₃]+ |
IV. Visualizations
A. Experimental Workflow
The following diagram illustrates the complete experimental workflow for the GC-MS analysis of this compound.
GC-MS analysis workflow for this compound.
B. Logical Relationship: Derivatization for GC-MS
This diagram illustrates the rationale behind the derivatization step in the protocol.
Rationale for the derivatization of this compound.
References
Application Notes and Protocols for the NMR Spectroscopic Characterization of 1-Methyl-2-(methylthio)imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-2-(methylthio)imidazole is a key chemical intermediate and a known related substance of Methimazole, an important antithyroid drug.[1] Accurate structural elucidation and purity assessment are critical in pharmaceutical development and manufacturing. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for the unambiguous identification and characterization of such small organic molecules. These application notes provide a detailed protocol and reference data for the characterization of this compound using ¹H and ¹³C NMR spectroscopy.
Data Presentation
The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound. The data is based on spectra acquired in deuterated dimethyl sulfoxide (DMSO-d₆).[2]
Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆ at 600 MHz [2]
| Chemical Shift (δ) / ppm | Multiplicity | Number of Protons | Assignment |
| 7.79 | Doublet (d) | 1H | Imidazole C5-H |
| 7.76 | Doublet (d) | 1H | Imidazole C4-H |
| 3.78 | Singlet (s) | 3H | N-CH₃ |
| 2.71 | Singlet (s) | 3H | S-CH₃ |
Note: The original source describes a vicinal coupling constant of 2.0 Hz for the imidazole ring hydrogens.[2]
Table 2: ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆ at 150 MHz [2]
| Chemical Shift (δ) / ppm | Carbon Assignment |
| 142.2 | Imidazole C2 |
| 124.9 | Imidazole C5 |
| 120.7 | Imidazole C4 |
| 34.9 | N-CH₃ |
| 16.6 | S-CH₃ |
Experimental Protocols
Sample Preparation
A standard protocol for preparing a small molecule sample for NMR analysis is as follows:
-
Sample Weighing: Accurately weigh 5-25 mg of this compound.[2]
-
Solvent Selection: Use a deuterated solvent, such as DMSO-d₆, to avoid large solvent signals in the ¹H NMR spectrum.[2]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or warming may be used to aid dissolution.
-
Filtration: To ensure a homogeneous magnetic field and prevent poor shimming, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube. This removes any particulate matter.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer. Instrument-specific parameters may need to be optimized.
-
Spectrometer: A 400-600 MHz NMR spectrometer is suitable for this analysis.[2]
-
Nuclei: ¹H and ¹³C
-
Solvent: DMSO-d₆
-
Temperature: Standard probe temperature (e.g., 25 °C).[2]
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Number of Scans: A higher number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): 2 seconds.
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure accurate integration.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shifts of all peaks in both the ¹H and ¹³C spectra.
Visualizations
The following diagrams illustrate the experimental workflow and the structural assignment of the NMR signals.
Caption: Experimental workflow for NMR analysis.
Caption: NMR signal correlation to molecular structure.
References
Application Note: A Comprehensive Protocol for the Impurity Profiling of Methimazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methimazole is an active pharmaceutical ingredient (API) widely used in the treatment of hyperthyroidism.[1][2][] Like all APIs, the purity of methimazole is critical to its safety and efficacy. Impurity profiling is the process of identifying and quantifying all potential and actual impurities in a drug substance. These impurities can originate from the manufacturing process, degradation of the API over time, or interaction with excipients in the final drug product.[1][4] Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict guidelines for the control of impurities in new drug substances.[4] This application note provides a detailed protocol for the impurity profiling of methimazole using high-performance liquid chromatography (HPLC), a widely used and reliable method for this purpose.[5][6]
Key Impurities and Degradation Pathways
Methimazole is susceptible to degradation through several pathways, primarily oxidation and hydrolysis.[5][6] The thione group in the methimazole molecule is prone to oxidation, which can lead to the formation of methimazole disulfide.[5] Hydrolysis of the imidazole ring can also occur.[5] Forced degradation studies under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic) are essential to identify potential degradation products.[7][8]
Some known impurities of methimazole include:
-
Methimazole Disulfide
-
1-methyl-2-methylthio-1H-imidazole (Impurity C)[9]
-
Other related substances arising from synthesis or degradation.[]
Experimental Workflow for Methimazole Impurity Profiling
Caption: Workflow for the impurity profiling of methimazole.
Detailed Experimental Protocols
Materials and Reagents
-
Methimazole API
-
Methimazole reference standard and known impurity standards (if available)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)
-
Orthophosphoric acid (for pH adjustment)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
Chromatographic Conditions
A stability-indicating HPLC method is crucial for separating methimazole from its degradation products and process-related impurities.[5][7]
| Parameter | Recommended Conditions |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with UV detector |
| Column | Zorbax Eclipse Plus CN (150 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Acetonitrile: 0.05 M KH2PO4 buffer (pH adjusted to 3.5 with phosphoric acid) (20:80, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 225 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Run Time | Sufficient to elute all impurities (e.g., 30 minutes) |
Preparation of Solutions
-
Diluent: Mobile phase is recommended as the diluent.
-
Standard Solution (for Quantification): Accurately weigh and dissolve an appropriate amount of methimazole reference standard in the diluent to obtain a known concentration (e.g., 0.5 mg/mL).
-
Sample Solution: Accurately weigh and dissolve the methimazole API in the diluent to obtain a similar concentration to the standard solution.
-
Impurity Standard Solutions: If available, prepare individual stock solutions of known impurities and a mixed standard solution at a level relevant to the specification limits (e.g., 0.1%).
Forced Degradation Studies
To ensure the analytical method is stability-indicating, forced degradation studies should be performed. The goal is to achieve approximately 5-20% degradation of the API.
-
Acid Hydrolysis: Reflux the sample solution with 0.1 N HCl at 80°C for 2 hours. Neutralize before injection.
-
Base Hydrolysis: Reflux the sample solution with 0.1 N NaOH at 80°C for 2 hours. Neutralize before injection.
-
Oxidative Degradation: Treat the sample solution with 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid API to 105°C for 24 hours, then dissolve in diluent.
-
Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) for 24 hours.
Method Validation
The analytical method must be validated according to ICH guidelines (Q2(R1)) to demonstrate its suitability. Key validation parameters include:
-
Specificity: Assessed through forced degradation studies to show that impurity peaks do not interfere with the main peak.
-
Linearity: Analyze a series of solutions with varying concentrations of methimazole and its impurities.
-
Accuracy: Determined by the recovery of a known amount of impurity spiked into the sample.
-
Precision (Repeatability and Intermediate Precision): Assessed by multiple analyses of the same sample by the same and different analysts on different days.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified.
Data Presentation and Analysis
Quantitative data from the impurity profiling should be summarized in a clear and structured manner.
Table 1: System Suitability Test (SST) Results
| Parameter | Acceptance Criteria | Result |
| Tailing Factor (Methimazole) | ≤ 2.0 | |
| Theoretical Plates (Methimazole) | ≥ 2000 | |
| % RSD of Peak Area (n=6) | ≤ 2.0% |
Table 2: Quantification of Impurities in a Methimazole Batch
| Impurity | Retention Time (min) | Relative Retention Time (RRT) | Area | Amount (%) | Specification Limit (%) |
| Methimazole | e.g., 5.2 | 1.00 | Area | 99.8 | ≥ 98.0 |
| Impurity A | e.g., 3.8 | 0.73 | Area | 0.05 | ≤ 0.1 |
| Unknown Impurity 1 | e.g., 7.1 | 1.37 | Area | 0.03 | ≤ 0.1 |
| Total Impurities | - | - | - | 0.08 | ≤ 0.5 |
Note: RRT is calculated relative to the retention time of the methimazole peak.
Table 3: Summary of Forced Degradation Studies
| Stress Condition | % Degradation of Methimazole | Major Degradation Product (RRT) | Peak Purity |
| 0.1 N HCl, 80°C, 2h | e.g., 10.5% | e.g., Impurity C (0.85) | Pass |
| 0.1 N NaOH, 80°C, 2h | e.g., 5.2% | e.g., Unknown (1.15) | Pass |
| 3% H2O2, RT, 24h | e.g., 15.8% | e.g., Disulfide (1.50) | Pass |
| Heat, 105°C, 24h | e.g., 1.2% | No significant degradation | Pass |
| UV Light, 24h | e.g., 8.9% | e.g., Unknown (0.92) | Pass |
Identification of Unknown Impurities
Any impurity found above the identification threshold (typically 0.1% as per ICH guidelines) must be structurally characterized. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometers (e.g., Q-TOF), are powerful tools for this purpose.[1]
Signaling Pathway of Methimazole Action (for context)
Caption: Mechanism of action of methimazole.
A robust and validated impurity profiling protocol is essential for ensuring the quality, safety, and efficacy of methimazole. The HPLC method detailed in this application note provides a reliable framework for the separation and quantification of known and potential impurities. Adherence to regulatory guidelines, such as those from the ICH, is mandatory for drug development and manufacturing. Proper characterization of impurities above the identification threshold using techniques like LC-MS is a critical component of this process.
References
- 1. Methimazole Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 4. Impurity Profiling: Characterization of unknown impurities [kymos.com]
- 5. benchchem.com [benchchem.com]
- 6. In-use stability of diluted thiamazole (methimazole) infusion solutions in prefilled 0.9% sodium chloride infusion bags for continuous infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chromatographic methods development, validation and degradation characterization of the antithyroid drug Carbimazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. res-1.cloudinary.com [res-1.cloudinary.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for 1-Methyl-2-(methylthio)imidazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-2-(methylthio)imidazole is a heterocyclic compound that has garnered attention in medicinal chemistry primarily as a significant process impurity and metabolite of Methimazole (Thiamazole), a widely used antithyroid drug.[1] Methimazole is prescribed for the treatment of hyperthyroidism and functions by inhibiting the synthesis of thyroid hormones.[2] The presence and characterization of impurities like this compound are of paramount importance in drug development and manufacturing to ensure the safety and efficacy of the final pharmaceutical product.[2][3] Understanding the synthesis, biological properties, and potential toxicological profile of this imidazole derivative is crucial for quality control and regulatory compliance in the pharmaceutical industry.[3]
The imidazole scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including antifungal, anticancer, and antibacterial agents.[4][5] This makes the study of its derivatives, including impurities, a subject of significant interest.
These application notes provide an overview of the synthesis, characterization, and potential toxicological considerations of this compound, along with relevant experimental protocols.
Synthesis and Characterization
The synthesis of this compound is primarily relevant in the context of its formation during the manufacturing process of Methimazole. A known laboratory-scale synthesis involves the S-methylation of Methimazole.
Protocol 1: Synthesis of this compound
This protocol describes a general method for the S-methylation of a thione, adapted for the synthesis of this compound from Methimazole.
Materials:
-
Methimazole (1-methyl-1,3-dihydro-2H-imidazole-2-thione)
-
Methyl iodide (CH₃I)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Distilled water
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve Methimazole (1.0 eq) in ethanol in a round-bottom flask.
-
Add a solution of sodium hydroxide (1.1 eq) in water to the flask while stirring.
-
Cool the mixture in an ice bath.
-
Slowly add methyl iodide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the ethanol using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography or distillation.
Characterization Data:
The identity and purity of the synthesized compound should be confirmed using various spectroscopic techniques.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the N-methyl protons, S-methyl protons, and imidazole ring protons. |
| ¹³C NMR | Resonances for the N-methyl carbon, S-methyl carbon, and the carbons of the imidazole ring. |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight of this compound (128.20 g/mol ).[6] |
| IR | Characteristic absorption bands for C-H, C=N, and C-S bonds. |
Application Notes: Relevance as a Pharmaceutical Impurity
As an impurity of Methimazole, this compound (also known as Methimazole impurity C) is critical to monitor in pharmaceutical formulations.[1][3] Regulatory agencies require stringent control over impurities in active pharmaceutical ingredients (APIs) and finished drug products.
A study involving the in silico prediction of bacterial mutagenicity for this compound was conducted.[3] Such computational toxicology assessments are valuable tools in the early stages of drug development to flag potential safety concerns. While the specific results of this in silico analysis were part of a broader study on Methimazole impurities, the approach highlights a key application: the toxicological risk assessment of this compound.[3]
The workflow for evaluating such an impurity typically involves:
-
Identification and Characterization: Unambiguously determining the structure of the impurity.
-
Synthesis: Preparing a pure standard of the impurity for analytical and toxicological studies.
-
Analytical Method Development: Establishing and validating methods to detect and quantify the impurity in the API and drug product.
-
Toxicological Assessment: Evaluating the potential toxicity of the impurity through in silico, in vitro, and/or in vivo studies.
Experimental Protocols
Protocol 2: In Silico Mutagenicity Assessment
This protocol outlines a general workflow for conducting an in silico prediction of bacterial mutagenicity, a key toxicological endpoint.
Software/Tools:
-
A validated software program for predicting Ames mutagenicity (e.g., Derek Nexus, Sarah Nexus, CASE Ultra).
Procedure:
-
Obtain the 2D structure of this compound in a suitable format (e.g., SMILES or MOL file).
-
Import the structure into the chosen mutagenicity prediction software.
-
Run the prediction for the Ames test, typically covering various strains of Salmonella typhimurium and Escherichia coli, with and without metabolic activation (S9).
-
Analyze the output, which will provide a prediction (positive, negative, equivocal, or out of domain) and may highlight any structural alerts associated with mutagenicity.
-
Review the reasoning behind the prediction provided by the software, which often includes references to data from analogous compounds.
-
Document the results in a formal report, including the software version, models used, and the final prediction with any associated alerts.
Protocol 3: Ames Test (Bacterial Reverse Mutation Assay) - Hypothetical
This is a generalized, hypothetical protocol for an in vitro assay to experimentally assess the mutagenic potential of this compound, which would be the logical next step after an in silico prediction.
Materials:
-
Tester strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).
-
This compound (test substance).
-
S9 fraction from induced rat liver for metabolic activation.
-
Cofactor solution (NADP, G6P).
-
Minimal glucose agar plates.
-
Top agar.
-
Positive controls (e.g., sodium azide, 2-nitrofluorene, benzo[a]pyrene).
-
Negative/vehicle control (e.g., DMSO).
Procedure:
-
Dose Range Finding: Perform a preliminary toxicity test to determine the appropriate concentration range of this compound to use in the main experiment.
-
Main Experiment (Plate Incorporation Method): a. Prepare the test solutions of this compound in a suitable solvent (e.g., DMSO). b. In a test tube, combine the tester strain culture, the test solution (or control), and either S9 mix or a buffer (for the non-activation condition). c. Add molten top agar to the tube, mix gently, and pour the contents onto a minimal glucose agar plate. d. Incubate the plates at 37°C for 48-72 hours.
-
Data Analysis: a. Count the number of revertant colonies on each plate. b. Compare the number of revertant colonies on the test plates to the negative control plates. c. A significant, dose-dependent increase in the number of revertant colonies (typically a 2-fold or greater increase over the background) is indicative of a positive mutagenic response.
Visualizations
Caption: Workflow for the synthesis and characterization of this compound.
Caption: A typical workflow for the toxicological evaluation of a pharmaceutical impurity.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methyl-2-(methylthio)imidazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Methyl-2-(methylthio)imidazole, a key intermediate and a known impurity of the drug Methimazole.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and high-yielding method is the direct S-methylation of 1-methyl-1H-imidazole-2(3H)-thione (Methimazole). This reaction is typically achieved by treating Methimazole with a suitable methylating agent in the presence of a base. A reported high-yield synthesis involves the use of iodomethane in a sodium carbonate solution, affording the product in 95% yield.[1]
Q2: What are the critical parameters to control for maximizing the yield of this compound?
A2: To maximize the yield, it is crucial to control the choice of base, solvent, methylating agent, and reaction temperature. The thione starting material needs to be effectively deprotonated to form a thiolate anion, which then acts as a nucleophile. Stronger bases can favor the desired S-alkylation over potential N-alkylation. The reaction temperature should be kept moderate to prevent side reactions.
Q3: How can I purify the final product, this compound?
A3: Since this compound is a liquid, purification is typically achieved through extraction followed by vacuum distillation.[1][3] After the reaction, the mixture is usually extracted with an organic solvent like dichloromethane.[1] The combined organic layers are then dried and the solvent is removed under reduced pressure. For higher purity, vacuum distillation of the crude product is recommended.[4][5]
Q4: Can N-methylation occur as a side reaction? How can I minimize it?
A4: Yes, N-methylation is a potential side reaction in the alkylation of 1-methyl-1H-imidazole-2(3H)-thione. To favor S-methylation, it is advisable to use a base to pre-form the thiolate anion, which is a softer nucleophile and will preferentially attack the methylating agent at the sulfur atom. Using a polar, aprotic solvent can also favor S-alkylation.
Troubleshooting Guide
Low or No Yield
Problem: My reaction resulted in a low yield or no desired product.
| Possible Cause | Suggested Solution |
| Inefficient Deprotonation | Ensure the base is strong enough and used in a sufficient molar ratio to deprotonate the thione. Consider using a stronger base if yields are consistently low. The base should be freshly prepared or properly stored to ensure its activity. |
| Inactive Methylating Agent | Use a fresh, high-quality methylating agent. Iodomethane is highly reactive, but if it has degraded, the reaction will be inefficient.[1] |
| Incorrect Reaction Temperature | Optimize the reaction temperature. While room temperature is often sufficient, gentle heating might be necessary for less reactive substrates or methylating agents. However, excessive heat can lead to side reactions and degradation. |
| Presence of Water | Ensure all glassware is dry and use anhydrous solvents, as water can interfere with the base and the nucleophilic substitution reaction. |
Product Purity Issues
Problem: My final product is impure, showing multiple spots on TLC or peaks in NMR.
| Possible Cause | Suggested Solution |
| Unreacted Starting Material | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or adding a slight excess of the methylating agent. |
| Formation of N-methylated Side Product | To minimize N-methylation, ensure the thione is fully deprotonated by the base before adding the methylating agent. Perform the addition of the methylating agent at a controlled, lower temperature. |
| Byproducts from the Methylating Agent | Use the methylating agent in a controlled stoichiometry. A large excess can lead to side reactions. |
| Inefficient Purification | For liquid products, ensure efficient phase separation during aqueous workup. Use a reliable drying agent for the organic phase.[4] For final purification, vacuum distillation is highly recommended to separate the product from less volatile impurities. |
Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound[1]
This protocol details a high-yield synthesis of the target compound.
Materials:
-
1-methyl-1H-imidazole-2(3H)-thione (Methimazole)
-
Sodium carbonate (Na₂CO₃)
-
Iodomethane (CH₃I)
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Dissolve 4.9 g (43 mmol) of Methimazole in 50 mL of a 1.5 mol/L aqueous solution of sodium carbonate.
-
Under a nitrogen atmosphere and protected from light, add 9.5 g (67 mmol) of iodomethane dropwise over 10 minutes with stirring.
-
Continue stirring at room temperature for 2 hours.
-
Extract the reaction mixture with dichloromethane (3 x 25 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent in vacuo to yield this compound as a colorless liquid.
-
Reported Yield: 5.2 g (95.0%)
-
Protocol 2: Synthesis of this compound Hydroiodide[1]
This protocol is for the synthesis of the hydroiodide salt of the target compound.
Materials:
-
1-methyl-1H-imidazole-2(3H)-thione (Methimazole)
-
Iodomethane (CH₃I)
-
Acetone
Procedure:
-
Dissolve 1.0 g (8.8 mmol) of Methimazole in 10 mL of acetone.
-
In an ice bath and under a nitrogen atmosphere, add 1.3 g (8.8 mmol) of iodomethane dropwise to the solution with stirring.
-
After two hours, filter the resulting crude product.
-
Wash the solid with cold acetone to yield pure this compound hydroiodide as white crystals.
-
Reported Yield: 2.0 g (91.0%)
-
Data Presentation
Table 1: Comparison of Reaction Conditions for S-methylation of Thioimidazoles
| Starting Material | Methylating Agent | Base | Solvent | Temperature | Yield (%) | Reference |
| Methimazole | Iodomethane | Na₂CO₃ | Water | Room Temp. | 95.0 | [1] |
| Methimazole | Iodomethane | None | Acetone | 0 °C to RT | 91.0 (as HI salt) | [1] |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
References
Technical Support Center: HPLC Analysis of 1-Methyl-2-(methylthio)imidazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of 1-Methyl-2-(methylthio)imidazole. The information is tailored to researchers, scientists, and drug development professionals to help resolve common issues encountered during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for HPLC method development?
A1: Understanding the physicochemical properties of this compound is crucial for developing a robust HPLC method. Key parameters include its predicted pKa and solubility. The compound is predicted to be a weak base with a pKa of 5.88 ± 0.25.[1] It is slightly soluble in methanol and chloroform.[1] This information is vital for selecting the appropriate mobile phase pH and solvent composition to ensure good peak shape and retention.
Q2: What is a good starting point for an HPLC method for this compound?
A2: Based on the analysis of similar imidazole compounds, a reversed-phase HPLC method is a good starting point. Due to its polar nature, a C8 or a polar-embedded column might provide better retention and peak shape than a standard C18 column. A HILIC column could also be a viable alternative if retention on reversed-phase columns is insufficient.
Q3: What is the recommended detection wavelength (λmax) for this compound?
Q4: How can I improve the peak shape of this compound?
A4: Peak tailing is a common issue for basic compounds like this compound, often due to interactions with residual silanols on the silica-based column packing. To improve peak shape, consider the following:
-
Mobile Phase pH Control: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the analyte (pKa ≈ 5.88). A mobile phase pH of 3-4 is a good starting point. This ensures the compound is fully protonated and minimizes secondary interactions. Use a buffer such as phosphate or acetate to maintain a stable pH.
-
Column Choice: Employ a column with high-purity silica and end-capping to reduce silanol activity. Alternatively, a polar-embedded column or a C8 column can provide a better peak shape for basic compounds.
-
Mobile Phase Additives: Adding a small amount of an amine modifier like triethylamine (TEA) to the mobile phase can help to mask active silanol sites and improve peak symmetry.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the HPLC analysis of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | Adjust mobile phase pH to ~3-4 using a buffer (e.g., 10-20 mM phosphate or acetate). Use a high-purity, end-capped C18 or a C8 column. Consider using a column with a different stationary phase (e.g., polar-embedded). |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Sample Solvent Effects | Dissolve the sample in the initial mobile phase composition or a weaker solvent. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
Problem 2: Inconsistent or Drifting Retention Times
| Potential Cause | Recommended Solution |
| Inadequate Column Equilibration | Ensure the column is sufficiently equilibrated with the mobile phase before each injection, especially after a gradient elution. |
| Mobile Phase Composition Varies | Prepare fresh mobile phase daily. Ensure accurate and consistent measurement of solvent volumes. Premix the mobile phase components to avoid proportioning valve variability. |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant temperature. |
| Pump Malfunction or Leaks | Check the HPLC system for leaks, especially around fittings and seals. Ensure the pump is delivering a consistent flow rate. |
Problem 3: Low Resolution or Co-eluting Peaks
| Potential Cause | Recommended Solution |
| Inappropriate Mobile Phase Strength | Adjust the organic-to-aqueous ratio in the mobile phase. A lower percentage of the organic solvent will generally increase retention and may improve resolution. |
| Suboptimal Mobile Phase pH | Fine-tune the mobile phase pH to alter the selectivity between the analyte and interfering peaks. |
| Inefficient Column | Check the column's theoretical plates. A degraded column will have poor efficiency. Replace the column if necessary. |
| Gradient Elution Not Optimized | If using a gradient, adjust the gradient slope, initial and final mobile phase compositions, and the gradient time to improve separation. |
Problem 4: Low Sensitivity or No Peak Detected
| Potential Cause | Recommended Solution |
| Incorrect Detection Wavelength | Verify the detector wavelength is set to the absorbance maximum of the analyte (estimated around 220 nm). Use a DAD to confirm the optimal wavelength. |
| Sample Degradation | Ensure the sample is stable in the chosen solvent and under the analytical conditions. This compound may be susceptible to oxidation or hydrolysis under certain conditions. Prepare fresh samples and standards. |
| Low Sample Concentration | Increase the sample concentration or the injection volume (be mindful of potential column overload). |
| Detector Malfunction | Check the detector lamp and ensure it is functioning correctly. |
Experimental Protocols
Proposed Starting HPLC Method
This protocol provides a starting point for the analysis of this compound. Method optimization will likely be required.
| Parameter | Condition |
| Column | C8 or Polar-Embedded C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate buffer, pH 3.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 70% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A / Acetonitrile (90:10) |
Visualizations
Logical Troubleshooting Workflow for Peak Tailing
Caption: A step-by-step workflow for troubleshooting peak tailing issues.
HPLC System Components and Potential Problem Areas
Caption: Key components of an HPLC system and common sources of problems.
References
Technical Support Center: Chromatographic Analysis of 1-Methyl-2-(methylthio)imidazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing issues during the chromatographic analysis of 1-Methyl-2-(methylthio)imidazole.
Troubleshooting Guide: Resolving Peak Tailing
Peak tailing is a common chromatographic problem, particularly for basic compounds like this compound, often leading to poor resolution and inaccurate quantification. This guide addresses the primary causes and provides systematic solutions.
Question: Why is my this compound peak tailing in reversed-phase HPLC?
Answer:
Peak tailing of this compound is primarily caused by secondary interactions between the basic analyte and the stationary phase, as well as other instrumental factors. The main chemical reason is the interaction of the basic imidazole moiety with acidic residual silanol groups on the silica-based column packing material.[1][2]
Key Contributing Factors:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups (Si-OH) on the surface of C18 columns can interact with the basic nitrogen atoms of the imidazole ring, causing a secondary, stronger retention mechanism that leads to peak tailing.[2][3]
-
Mobile Phase pH: The pH of the mobile phase plays a critical role. If the pH is not sufficiently low to protonate the silanol groups, they will be ionized and available for strong interaction with the protonated basic analyte.
-
Column Choice: Not all C18 columns are the same. Columns that are not end-capped or are based on lower purity silica will have a higher population of accessible silanol groups, exacerbating peak tailing.
-
Extra-Column Effects: Peak distortion can also arise from issues within the HPLC system itself, such as excessive tubing length, large-volume detector cells, or poorly made connections, all of which contribute to dead volume.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to troubleshoot peak tailing for this compound?
A1: The first and often most effective step is to adjust the mobile phase pH. Lowering the pH of the mobile phase to between 2 and 3 will protonate the residual silanol groups on the column, minimizing their ability to interact with your basic analyte.[4] Formic acid (0.1%) or trifluoroacetic acid (TFA) (0.1%) are common and effective mobile phase additives for this purpose.
Q2: Should I use formic acid or trifluoroacetic acid (TFA) as a mobile phase additive?
A2: Both can be effective, but they have different properties.
-
Formic Acid (0.1%) will lower the mobile phase pH sufficiently to protonate a significant portion of the silanol groups. It is generally preferred for LC-MS applications due to its volatility and lower ion suppression effects.[5]
-
Trifluoroacetic Acid (0.1%) is a stronger acid and will more effectively protonate silanols. It also acts as an ion-pairing agent, which can further improve peak shape by masking the positive charge on the analyte.[6] However, TFA can cause significant ion suppression in mass spectrometry and may be more difficult to remove from the column.[6]
Q3: Can changing my HPLC column improve the peak shape?
A3: Absolutely. If mobile phase optimization is insufficient, consider the following column-related solutions:
-
Use an End-Capped Column: Modern, high-purity, end-capped C18 columns are designed to have minimal residual silanol activity and are highly recommended for the analysis of basic compounds.
-
Consider a Different Stationary Phase:
-
Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which helps to shield the residual silanol groups.
-
Phenyl-Hexyl Columns: The phenyl chemistry can offer different selectivity and sometimes improved peak shape for aromatic compounds.
-
HILIC Columns: For highly polar compounds that are poorly retained on traditional reversed-phase columns, Hydrophilic Interaction Chromatography (HILIC) can be a good alternative.[7]
-
Q4: Could my sample preparation be causing the peak tailing?
A4: Yes, several aspects of sample preparation can contribute to poor peak shape:
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your initial mobile phase, it can cause peak distortion, including tailing. Whenever possible, dissolve your sample in the initial mobile phase.
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak fronting or tailing. Try diluting your sample to see if the peak shape improves.
Q5: How do I check for extra-column effects?
A5: To minimize extra-column band broadening, ensure that all tubing is as short as possible and has a narrow internal diameter. Check all fittings and connections between the injector, column, and detector to ensure they are properly seated and there are no gaps.
Data Presentation
The following table summarizes recommended starting conditions for the analysis of this compound, based on a validated method for the analysis of thiamazole and its impurities.
| Parameter | Recommended Condition |
| Column | Zorbax SB-C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.03 M Ammonium Acetate Buffer |
| Mobile Phase B | Acetonitrile |
| Gradient | A gradient elution should be employed for optimal separation of impurities. |
| Flow Rate | 0.7 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 252 nm |
| Injection Volume | 10 µL |
Experimental Protocols
Protocol 1: Mobile Phase Preparation (0.1% Formic Acid)
-
Measure 999 mL of HPLC-grade water into a 1 L volumetric flask.
-
Carefully add 1 mL of formic acid to the water.
-
Mix thoroughly.
-
Filter the mobile phase through a 0.45 µm filter.
-
Degas the mobile phase using sonication or vacuum filtration.
-
Repeat for the organic mobile phase (e.g., acetonitrile or methanol).
Protocol 2: Sample Preparation
-
Accurately weigh a known amount of the this compound standard or sample.
-
Dissolve the material in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Mandatory Visualization
Below is a troubleshooting workflow for addressing peak tailing of this compound.
Caption: Troubleshooting workflow for peak tailing.
References
- 1. set-science.com [set-science.com]
- 2. veeprho.com [veeprho.com]
- 3. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 4. clearsynth.com [clearsynth.com]
- 5. set-science.com [set-science.com]
- 6. res-1.cloudinary.com [res-1.cloudinary.com]
- 7. In-use stability of diluted thiamazole (methimazole) infusion solutions in prefilled 0.9% sodium chloride infusion bags for continuous infusion - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 1-Methyl-2-(methylthio)imidazole in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-Methyl-2-(methylthio)imidazole in solution. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container in a dry, well-ventilated place at room temperature. Some sources suggest handling the compound under an inert gas as it may hydrolyze readily.
Q2: What are the visual indicators of this compound degradation in solution?
A2: A common sign of degradation for imidazole compounds is a color change, typically to yellow or brown. Other indicators may include the formation of precipitates or a change in the solution's viscosity.
Q3: How does pH affect the stability of this compound in solution?
A3: While specific data for this compound is limited, the imidazole ring, in general, is sensitive to pH. At acidic pH, the imidazole moiety can be protonated, which may influence its stability and interactions in solution. It is crucial to control the pH of your solution to ensure the stability of the compound.
Q4: Is this compound sensitive to light?
A4: Although specific photostability studies for this compound were not found, it is a general laboratory practice to protect solutions of organic compounds from light to prevent potential photodegradation. When conducting experiments, it is advisable to use amber vials or protect the solution from direct light exposure.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected changes in solution color (yellowing/browning) | Thermal degradation or oxidation of the imidazole compound. | - Lower the experimental temperature if possible.- Prepare fresh solutions before use.- Store stock solutions at recommended temperatures and protect from light.- Consider sparging the solvent with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. |
| Precipitate formation in the solution | - Degradation of the compound leading to insoluble products.- Change in solvent polarity or pH affecting solubility. | - Verify the pH of the solution and adjust if necessary.- Ensure the compound is fully dissolved initially.- Analyze the precipitate to identify its composition.- Prepare fresh solutions using high-purity solvents. |
| Inconsistent experimental results | Instability of this compound under experimental conditions. | - Prepare fresh solutions for each experiment.- Include a known standard in your analytical runs to monitor for degradation.- Evaluate the stability of the compound in your specific experimental matrix (solvent, pH, temperature) over the time course of the experiment. |
| Appearance of unknown peaks in chromatography | Degradation of this compound. | - Perform forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products.- Use a stability-indicating analytical method to separate the parent compound from its degradants. |
Experimental Protocols
Protocol 1: General Solution Preparation
This protocol outlines the general steps for preparing a solution of this compound.
-
Glassware Preparation: Ensure all glassware is clean and dry.
-
Inert Atmosphere: For sensitive experiments, purge the solvent and the reaction vessel with an inert gas (e.g., nitrogen or argon).
-
Dissolution: Accurately weigh the desired amount of this compound and dissolve it in the appropriate high-purity solvent.
-
pH Adjustment: If necessary, adjust the pH of the solution using a suitable buffer system. Be aware that the addition of imidazole compounds can alter the pH of unbuffered or weakly buffered solutions.
-
Storage: Store the prepared solution in a tightly sealed, light-protected container at the recommended temperature.
Protocol 2: Stability Assessment by HPLC-UV
This protocol provides a framework for assessing the stability of this compound in a specific solution.
-
Solution Preparation: Prepare a solution of this compound at a known concentration in the desired solvent system.
-
Initial Analysis: Immediately after preparation (t=0), analyze the solution by a suitable HPLC-UV method to determine the initial concentration and purity.
-
Storage Conditions: Store aliquots of the solution under the desired experimental conditions (e.g., specific temperature, light exposure, pH). Include a control sample stored under optimal conditions (e.g., refrigerated, protected from light).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each storage condition and analyze it by HPLC-UV.
-
Data Analysis: Compare the peak area of this compound at each time point to the initial peak area to determine the percentage of degradation. Monitor for the appearance of new peaks, which may indicate degradation products.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
optimizing storage conditions for 1-Methyl-2-(methylthio)imidazole standard
This technical support center provides guidance on the optimal storage, handling, and troubleshooting for the 1-Methyl-2-(methylthio)imidazole standard.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for the this compound standard?
A1: For optimal stability, the this compound standard should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, refrigeration at +4°C is recommended. Some suppliers suggest storage at room temperature for shorter periods.[1][2] For extended long-term stability (≥ 2 years), storage at -20°C is also a viable option.[3]
Q2: What is the expected shelf life of the this compound standard?
A2: When stored under ideal conditions (refrigerated, dry, and dark), the solid standard is expected to be stable for at least two years.[3][4] However, the actual shelf life can be affected by the purity of the standard and the specific storage environment. It is recommended to perform periodic purity checks to ensure the integrity of the standard.
Q3: How should I handle the this compound standard upon receipt?
A3: Upon receipt, visually inspect the container for any damage. The compound should be a clear, colorless substance.[2] Allow the container to equilibrate to room temperature before opening to prevent moisture condensation. Handle the standard in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q4: Can I store the this compound standard in solution?
A4: While solid standards are generally more stable, solutions can be prepared for immediate use. If short-term storage of a solution is necessary, it should be stored at 2-8°C and protected from light. The stability of imidazole solutions under these conditions can be at least 2 years.[5] However, the stability of this compound in specific solvents should be validated by the user.
Q5: What are potential signs of degradation of the this compound standard?
A5: Signs of degradation may include a change in color, the appearance of particulate matter, or a change in the physical form of the standard. Purity analysis by techniques such as HPLC or GC-MS can confirm degradation by showing a decrease in the main peak area and the appearance of new impurity peaks.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent analytical results | Degradation of the standard due to improper storage. | 1. Verify the storage conditions (temperature, light, and moisture protection). 2. Perform a purity check of the standard using a suitable analytical method (e.g., HPLC, GC-MS). 3. If degradation is confirmed, discard the old standard and use a fresh, properly stored one. |
| Contamination of the standard. | 1. Review handling procedures to identify potential sources of contamination. 2. Use clean, dedicated spatulas and weighing boats. 3. Prepare fresh solutions using high-purity solvents. | |
| Change in physical appearance (e.g., color) | Exposure to light, air (oxidation), or moisture. | 1. Discard the standard as its purity is compromised. 2. Ensure future storage is in a dark, dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen). |
| Difficulty dissolving the standard | Low-quality or inappropriate solvent. | 1. Ensure the solvent is of high purity and suitable for the intended analysis. The standard is soluble in chloroform and methanol.[2] 2. Use gentle warming or sonication to aid dissolution, but monitor for any signs of degradation. |
| The standard has degraded to a less soluble form. | 1. If the standard does not dissolve even with assistance, it may have degraded. 2. Perform a purity analysis on the undissolved material if possible, or discard and use a fresh standard. |
Storage Condition Summary
| Storage Condition | Temperature | Light/Moisture | Expected Stability |
| Long-Term | -20°C | Protected from light and moisture | ≥ 2 years[3] |
| Mid-Term | +4°C | Protected from light and moisture | At least 2 years[6] |
| Short-Term | Room Temperature | Sealed in a dry place | Stability may be reduced compared to refrigerated storage[1][2] |
| In Solution | 2-8°C | Protected from light | At least 2 years (for general imidazole solutions)[5] |
Experimental Protocols
Protocol for Stability Assessment of this compound Standard
Objective: To determine the stability of the this compound standard under specific storage conditions over time.
Materials:
-
This compound standard
-
HPLC-grade solvent (e.g., acetonitrile or methanol)
-
Volumetric flasks
-
Autosampler vials
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Environmental chamber or calibrated ovens/refrigerators
Methodology:
-
Initial Analysis (Time Zero):
-
Accurately weigh a portion of the this compound standard and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.
-
Perform serial dilutions to create a working standard solution.
-
Analyze the working standard solution by HPLC. The primary peak's retention time and area will serve as the baseline.
-
Assess the purity of the standard by calculating the area percentage of the main peak.
-
-
Sample Storage:
-
Aliquot the solid standard into several vials for each storage condition to be tested (e.g., room temperature, +4°C, -20°C, and accelerated conditions like 40°C/75% RH).
-
Ensure vials are tightly sealed and protected from light.
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 1, 3, 6, 12, and 24 months for long-term studies; 1, 3, and 6 months for accelerated studies), retrieve a vial from each storage condition.
-
Prepare a working standard solution from the stored sample as described in step 1.
-
Analyze the solution by HPLC under the same conditions as the initial analysis.
-
-
Data Analysis:
-
Compare the peak area of the main peak at each time point to the initial (time zero) peak area. A significant decrease (e.g., >2%) may indicate degradation.
-
Observe the chromatogram for the appearance of any new peaks, which would indicate the formation of degradation products.
-
Calculate the purity of the standard at each time point.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent analytical results.
Caption: Decision tree for selecting appropriate storage conditions.
References
Technical Support Center: Synthesis of 1-Methyl-2-(methylthio)imidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-2-(methylthio)imidazole, a known impurity of the antithyroid drug Methimazole (also known as Thiamazole).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the prevalent synthetic route involving the S-methylation of 1-methyl-1H-imidazole-2-thiol (Methimazole).
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | - Ensure an appropriate molar ratio of the methylating agent to the starting material. A slight excess of the methylating agent can drive the reaction to completion. - Increase the reaction time or temperature, monitoring the progress by TLC or HPLC. - Ensure the use of a suitable base (if required by the protocol) to facilitate the deprotonation of the thiol group. |
| Presence of Unreacted Starting Material (1-methyl-1H-imidazole-2-thiol) | Inefficient methylation. | - Optimize reaction conditions as described above. - For purification, consider column chromatography. Due to the polarity difference between the thioether product and the thiol starting material, separation is generally feasible. - Recrystallization may also be effective for removing small amounts of unreacted starting material. |
| Formation of a Dimeric Byproduct, 1,2-bis[(1-methyl-1H-imidazole-2-yl)thio]ethane | Use of 1,2-dichloroethane as a solvent or the presence of other dichloroalkane impurities. This byproduct can form spontaneously at room temperature.[1][2] | - Crucially, avoid the use of 1,2-dichloroethane or other chlorinated solvents. Opt for alternative solvents such as acetone, acetonitrile, or DMF.[1] - If the byproduct is present, purification can be attempted via column chromatography, though separation from the desired product may be challenging. |
| Formation of the Disulfide Byproduct, 2,2′-disulphanylbis(1-methyl-1H-imidazole) | Oxidation of the starting material (1-methyl-1H-imidazole-2-thiol) by atmospheric oxygen.[3] | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. - Use degassed solvents. - Store the starting material under inert conditions and away from light. |
| Formation of N-methylated Byproducts | Use of basic conditions that favor N-methylation over S-methylation. | - For selective S-methylation, it is often preferable to perform the reaction under neutral or slightly acidic conditions. The thiol group is generally more nucleophilic than the ring nitrogens under these conditions. - If a base is necessary, consider using a weaker base or carefully controlling the stoichiometry to avoid deprotonation of the ring nitrogen. |
| Isolation of the Product as a Salt (e.g., Hydroiodide Salt) | Use of a methylating agent that introduces a counter-ion, such as methyl iodide. The product is isolated as its hydroiodide salt.[3] | - This is an expected outcome with certain reagents. To obtain the free base, a neutralization step is required after the reaction is complete. - After the initial workup to remove excess reagents, dissolve the salt in a suitable solvent and treat with a mild base (e.g., sodium bicarbonate or a tertiary amine like triethylamine) until the pH is neutral or slightly basic. Extract the free base into an organic solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the S-methylation of 1-methyl-1H-imidazole-2-thiol (Methimazole). This involves reacting Methimazole with a suitable methylating agent.
Q2: What are the most common byproducts to look out for in this synthesis?
A2: The most frequently encountered byproducts include:
-
Unreacted 1-methyl-1H-imidazole-2-thiol.
-
1,2-bis[(1-methyl-1H-imidazole-2-yl)thio]ethane, especially if chlorinated solvents are used.[1][2]
-
2,2′-disulphanylbis(1-methyl-1H-imidazole), which is formed via oxidation.[3]
-
The salt of the product (e.g., hydroiodide) if reagents like methyl iodide are used.[3]
Q3: How can I avoid the formation of the dimeric byproduct, 1,2-bis[(1-methyl-1H-imidazole-2-yl)thio]ethane?
A3: The formation of this specific byproduct is a direct result of a reaction with 1,2-dichloroethane. To prevent its formation, it is critical to avoid using 1,2-dichloroethane as a solvent.[1] Choose alternative solvents like acetone or acetonitrile.
Q4: My product has a yellowish tint. What could be the cause?
A4: A yellowish color can indicate the presence of the disulfide byproduct, 2,2′-disulphanylbis(1-methyl-1H-imidazole), which is described as a yellow solid.[3] This suggests that oxidation has occurred either during the reaction or during storage of the starting material.
Q5: Is it possible to get N-methylation on the imidazole ring instead of S-methylation?
A5: While S-methylation of the thiol group is generally favored due to its higher nucleophilicity, N-methylation can occur, particularly under basic conditions. To favor S-methylation, it is advisable to run the reaction under neutral or slightly acidic conditions.
Q6: How can I convert the hydroiodide salt of this compound to the free base?
A6: To obtain the free base from its hydroiodide salt, you can perform a neutralization. Dissolve the salt in water or a suitable polar solvent and add a mild inorganic base, such as sodium bicarbonate or potassium carbonate, or an organic base like triethylamine, until the solution is neutral or slightly basic. The free base can then be extracted with an appropriate organic solvent like dichloromethane or ethyl acetate.
Quantitative Data on Byproduct Formation
Comprehensive quantitative data on byproduct formation under various conditions is not extensively published. However, the following table summarizes qualitative and semi-quantitative information gathered from available literature.
| Byproduct | Formation Conditions | Reported Yield/Observation | Prevention Strategy |
| 1,2-bis[(1-methyl-1H-imidazole-2-yl)thio]ethane dihydrochloride tetrahydrate | Spontaneous reaction of Methimazole with 1,2-dichloroethane over 15 days at room temperature.[1] | 30-31% yield.[1] | Avoid using 1,2-dichloroethane as a solvent. |
| This compound hydroiodide | Reaction of Methimazole with an equimolar amount of methyl iodide in acetone at room temperature.[3] | 91% yield of the hydroiodide salt.[3] | Neutralize with a base to obtain the free base. |
| 2,2′-disulphanylbis(1-methyl-1H-imidazole) | Characterized as a related substance of Methimazole.[3] | Isolated as a yellow solid.[3] No quantitative yield data available. | Conduct the reaction under an inert atmosphere. |
Experimental Protocols
Synthesis of this compound Hydroiodide
This protocol is adapted from the synthesis of the hydroiodide salt of this compound.[3]
-
Materials:
-
1-methyl-1H-imidazole-2-thiol (Methimazole)
-
Iodomethane (Methyl Iodide)
-
Acetone (anhydrous)
-
-
Procedure:
-
In a round-bottom flask, dissolve 1-methyl-1H-imidazole-2-thiol in anhydrous acetone.
-
Add an equimolar amount of iodomethane to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the hydroiodide salt of this compound may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
The resulting solid can be purified by recrystallization.
-
Conversion to the Free Base
-
Procedure:
-
Dissolve the crude this compound hydroiodide in water.
-
Slowly add a saturated aqueous solution of sodium bicarbonate with stirring until the effervescence ceases and the pH of the solution is neutral to slightly basic (pH 7-8).
-
Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude free base of this compound.
-
Further purification can be achieved by vacuum distillation or column chromatography.
-
Visualizations
Caption: Reaction scheme for the synthesis of this compound and the formation of common byproducts.
Caption: A logical workflow for identifying and addressing common byproducts in the synthesis.
References
Technical Support Center: Purification of Crude 1-Methyl-2-(methylthio)imidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1-Methyl-2-(methylthio)imidazole. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound is a known process impurity in the synthesis of Methimazole (Thiamazole). Potential impurities may include unreacted starting materials, by-products from side reactions, and degradation products. Specific examples can include Methimazole, other methylated or sulfated imidazole derivatives, and residual solvents from the synthesis.
Q2: Which purification techniques are most suitable for this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities, as well as the desired final purity. The most common and effective methods for small-molecule organic compounds like this compound are:
-
Vacuum Distillation: Suitable for thermally stable liquids to separate components with different boiling points.
-
Recrystallization: An effective method for purifying solids by dissolving the crude material in a suitable solvent and allowing the desired compound to crystallize, leaving impurities in the solution.
-
Column Chromatography: A versatile technique for separating compounds based on their differential adsorption to a stationary phase.
Q3: How can I monitor the purity of my fractions during purification?
A3: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of your purification. By spotting the crude mixture, and the collected fractions on a TLC plate and eluting with an appropriate solvent system, you can visualize the separation of your target compound from impurities. High-Performance Liquid Chromatography (HPLC) can provide more quantitative purity analysis.
Troubleshooting Guides
Vacuum Distillation
| Issue | Possible Cause | Troubleshooting Steps |
| Bumping/Uncontrolled Boiling | Uneven heating or insufficient agitation. | Ensure the use of a magnetic stir bar or boiling chips. Apply heat gradually using a heating mantle with a stirrer. |
| Product Decomposition (Darkening of color) | The compound may be thermally unstable at the distillation temperature. | Use a high-vacuum pump to lower the boiling point. Ensure the heating mantle temperature is not excessively high. |
| No Product Distilling Over | The vacuum is not low enough, or the temperature is too low. | Check for leaks in your distillation setup. Ensure the vacuum pump is functioning correctly. Gradually increase the heating mantle temperature. |
| Poor Separation of Impurities | Boiling points of the product and impurities are too close. | Use a fractional distillation column (e.g., Vigreux or packed column) to increase the separation efficiency. |
Recrystallization
| Issue | Possible Cause | Troubleshooting Steps |
| "Oiling Out" (Product separates as a liquid) | The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated. | Add a small amount of additional hot solvent to dissolve the oil. Try a lower-boiling point solvent or a solvent mixture. |
| No Crystal Formation upon Cooling | The solution is not saturated enough. The compound is very soluble in the chosen solvent even at low temperatures. | Evaporate some of the solvent to concentrate the solution. Try adding an anti-solvent (a solvent in which your compound is insoluble). Scratch the inside of the flask with a glass rod to induce nucleation. |
| Low Recovery of Purified Product | Too much solvent was used. The compound has significant solubility in the cold solvent. | Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution is thoroughly cooled before filtration. |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. A second recrystallization may be necessary. |
Column Chromatography
| Issue | Possible Cause | Troubleshooting Steps |
| Poor Separation (Overlapping Bands) | Incorrect solvent system (eluent). Column was not packed properly. | Perform TLC analysis to determine the optimal eluent system that gives good separation. Ensure the column is packed uniformly without any cracks or channels. |
| Cracking of the Silica Bed | The column ran dry. | Always keep the silica gel covered with the eluent. |
| Tailing of the Compound Band | The compound is interacting too strongly with the silica gel. The compound is not stable on silica. | Add a small amount of a polar modifier (e.g., triethylamine for basic compounds) to the eluent. |
| Slow Elution | The silica gel is too fine. The eluent is too viscous. | Use silica gel with a larger particle size. Choose a less viscous eluent if possible. |
Quantitative Data Summary
The following table provides an illustrative comparison of the expected outcomes for each purification technique. Actual results will vary based on the initial purity of the crude material.
| Purification Technique | Typical Purity Achieved | Expected Yield | Scale | Notes |
| Vacuum Distillation | > 98% | 60-80% | > 5 g | Best for removing non-volatile or very volatile impurities. |
| Recrystallization | > 99% | 50-75% | > 1 g | Highly dependent on finding a suitable solvent. |
| Column Chromatography | > 99% | 40-70% | < 5 g | Good for removing closely related impurities. Can be time-consuming and uses significant amounts of solvent. |
Experimental Protocols
Protocol 1: Vacuum Distillation
-
Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Charging the Flask: Place the crude this compound into the distillation flask with a magnetic stir bar.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Begin heating the distillation flask gently with a heating mantle while stirring.
-
Collection: Collect the fraction that distills at the expected boiling point for this compound under the applied vacuum.
-
Analysis: Analyze the purity of the collected fraction using TLC or HPLC.
Protocol 2: Recrystallization
-
Solvent Selection: Determine a suitable solvent or solvent pair for recrystallization. The ideal solvent should dissolve the crude material at an elevated temperature but not at room temperature or below.
-
Dissolution: In a flask, add the crude this compound and a minimal amount of the hot solvent to fully dissolve the material.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to promote crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Flash Column Chromatography
-
Eluent Selection: Using TLC, determine an appropriate solvent system (eluent) that provides good separation of this compound from its impurities (a typical Rf value for the product should be around 0.3).
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Add the eluent to the top of the column and apply positive pressure to push the solvent through the column.
-
Fraction Collection: Collect fractions as the solvent elutes from the column.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for common recrystallization issues.
overcoming solubility challenges with 1-Methyl-2-(methylthio)imidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methyl-2-(methylthio)imidazole. Our aim is to help you overcome common challenges, particularly those related to solubility, to ensure the accuracy and efficiency of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in what context is it typically encountered?
A1: this compound is known as a process impurity and potential degradation product of the anti-thyroid drug Methimazole.[1][2] Therefore, it is most commonly encountered during the impurity profiling and stability testing of Methimazole drug substances and products.
Q2: What are the general solubility characteristics of this compound?
A2: While specific quantitative solubility data for this compound is limited, its parent compound, Methimazole, is freely soluble in water, alcohol, and chloroform, and slightly soluble in ether.[3][4] Based on its chemical structure, this compound is expected to be slightly soluble in chloroform and methanol.
Q3: I am observing precipitation when preparing my stock solution of this compound. What could be the cause?
A3: Precipitation upon preparation of a stock solution is a common issue for many organic compounds. This can be due to several factors including:
-
Low intrinsic solubility: The compound may have limited solubility in the chosen solvent at the desired concentration.
-
Solvent purity: The presence of water or other impurities in your organic solvent can significantly decrease the solubility of hydrophobic compounds.
-
Temperature: Solubility is often temperature-dependent. A decrease in temperature during preparation or storage can lead to precipitation.
-
pH of the solution: For compounds with ionizable groups, the pH of the solution can dramatically affect solubility.
Q4: Can I expect this compound to be stable in solution?
A4: As a potential degradation product of Methimazole, this compound itself may be susceptible to further degradation under certain conditions. Forced degradation studies on Methimazole, which can generate this impurity, often involve exposure to heat, light, oxidative conditions, and a range of pH values.[1][5] Therefore, it is recommended to prepare fresh solutions and store them under appropriate conditions (e.g., protected from light, at a controlled temperature) to minimize degradation.
Troubleshooting Guide: Overcoming Solubility Challenges
This guide provides systematic approaches to address solubility issues with this compound, particularly when preparing solutions for analytical methods like HPLC.
Initial Solvent Selection
For a starting point, consider solvents in which the parent compound, Methimazole, is known to be highly soluble.
| Solvent | Solubility of Methimazole | Expected Solubility of this compound |
| Water | Freely Soluble (200 mg/mL)[6][7] | Moderate to Low |
| Ethanol | Freely Soluble (200 mg/mL)[6] | Good |
| Chloroform | Freely Soluble[3][4] | Good |
| Methanol | Soluble[1] | Good |
| Dimethyl Sulfoxide (DMSO) | High (General for organic compounds) | High |
| Ether | Slightly Soluble[3][4] | Low |
Strategies for Enhancing Solubility
If you encounter solubility issues, the following techniques can be employed, ordered from simplest to more complex interventions.
1. Co-solvency:
-
Problem: The compound precipitates out of the primary solvent.
-
Solution: Introduce a water-miscible organic co-solvent in which the compound has higher solubility. Common co-solvents for poorly soluble active pharmaceutical ingredients (APIs) include ethanol, methanol, acetonitrile, and dimethyl sulfoxide (DMSO).
-
Protocol:
-
Dissolve the this compound in a minimal amount of the chosen organic co-solvent (e.g., DMSO or ethanol).
-
Gradually add the aqueous buffer or mobile phase to the organic solution while vortexing or stirring continuously.
-
Monitor for any signs of precipitation. If precipitation occurs, you may need to adjust the ratio of the co-solvent to the aqueous phase or try a different co-solvent.
-
2. pH Adjustment:
-
Problem: The compound has low solubility in neutral aqueous solutions.
-
Solution: The imidazole moiety is basic, and its solubility can be influenced by pH. Adjusting the pH of the aqueous solution can increase solubility by ionizing the molecule.
-
Protocol:
-
Prepare a suspension of this compound in the desired aqueous medium.
-
Gradually add a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) while monitoring the pH and observing for dissolution.
-
Once the compound is dissolved, the pH can be carefully readjusted if necessary for the specific experimental requirements, though this may risk precipitation.
-
3. Use of Surfactants:
-
Problem: The compound is highly hydrophobic and does not readily dissolve in aqueous media.
-
Solution: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in water.
-
Protocol:
-
Prepare a solution of a non-ionic surfactant (e.g., Tween® 80 or Triton™ X-100) in the desired aqueous buffer at a concentration above its critical micelle concentration (CMC).
-
Add the this compound to the surfactant solution.
-
Gently agitate or sonicate the mixture to facilitate dissolution.
-
4. Particle Size Reduction:
-
Problem: Dissolution rate is very slow.
-
Solution: Reducing the particle size of the solid compound increases its surface area, which can enhance the rate of dissolution.
-
Protocol:
-
If you have the solid form of the compound, you can use techniques like micronization or grinding to reduce its particle size before attempting to dissolve it.
-
This is often a last resort for laboratory-scale preparations but can be a critical factor in formulation development.
-
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
This protocol is suitable for preparing a concentrated stock solution of this compound for subsequent dilution in aqueous media for analytical standards.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
Vortex mixer
-
Calibrated analytical balance
-
Volumetric flask
Procedure:
-
Accurately weigh the desired amount of this compound using an analytical balance.
-
Transfer the weighed compound to a clean, dry volumetric flask.
-
Add a small amount of DMSO to the flask to wet the solid.
-
Gently swirl the flask to begin the dissolution process.
-
Continue to add DMSO in increments, vortexing between additions, until the compound is fully dissolved.
-
Once dissolved, add DMSO to the final volume mark on the volumetric flask.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Store the stock solution in a tightly sealed container, protected from light, at an appropriate temperature (e.g., 4°C or -20°C for long-term storage).
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
Caption: A stepwise guide to resolving solubility problems.
Experimental Workflow: Stability-Indicating HPLC Method for Methimazole and Its Impurities
Caption: HPLC workflow for impurity analysis.
References
- 1. ijpbs.com [ijpbs.com]
- 2. This compound | 14486-52-3 [chemicalbook.com]
- 3. Methimazole: Package Insert / Prescribing Information [drugs.com]
- 4. Methimazole | C4H6N2S | CID 1349907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Methimazole - LKT Labs [lktlabs.com]
- 7. researchgate.net [researchgate.net]
minimizing degradation of 1-Methyl-2-(methylthio)imidazole during analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of 1-Methyl-2-(methylthio)imidazole during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during analysis?
A1: Based on the chemical structure and data from related imidazole compounds, the primary factors that can lead to the degradation of this compound include exposure to certain pH conditions (particularly basic), oxidizing agents, light, and elevated temperatures. The imidazole ring, in general, can be susceptible to base-mediated autoxidation and photodegradation.[1]
Q2: What are the visual or analytical indicators of this compound degradation?
A2: Visual indicators of degradation in stock solutions or samples may include a color change, often to yellow or brown, or the formation of precipitates.[2] Analytically, degradation can be observed as the appearance of new peaks in your chromatogram, a decrease in the peak area of the main compound, or a failure to achieve mass balance in quantitative analysis.
Q3: How should stock solutions of this compound be prepared and stored to ensure stability?
A3: To ensure the stability of stock solutions, it is recommended to prepare them in a suitable, inert solvent such as methanol or acetonitrile.[3] Store the solutions in amber glass containers to protect them from light and at refrigerated temperatures (2-8 °C) to minimize thermal degradation.[3][4] For long-term storage, freezing (-20 °C) is advisable.[3]
Q4: Can pH changes in buffered mobile phases affect the stability of this compound during HPLC analysis?
A4: Yes, the pH of the mobile phase can significantly impact the stability of imidazole-containing compounds. Imidazole itself is a weak base, and changes in pH can alter its protonation state, potentially making it more susceptible to degradation.[5][6] It is crucial to ensure that the buffer capacity of your mobile phase is sufficient to maintain the desired pH, especially when mixing with sample diluents that may have a different pH.
Troubleshooting Guides
Issue 1: Appearance of extraneous peaks in the chromatogram, suggesting degradation.
This is a common issue that can compromise the accuracy and precision of your analysis. The following troubleshooting workflow can help identify and mitigate the source of degradation.
Caption: Troubleshooting workflow for identifying the cause of unexpected peaks.
Issue 2: Loss of analyte peak area over time in prepared samples.
A progressive decrease in the peak area of this compound in prepared samples, such as in an autosampler vial, indicates instability under the storage or analytical conditions.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Photodegradation | The imidazole moiety is known to be sensitive to light.[1] Store samples in amber vials or protect them from light. |
| Oxidative Degradation | The presence of dissolved oxygen or oxidizing contaminants in the sample solvent or mobile phase can lead to degradation.[1] Use freshly prepared, high-purity solvents and consider sparging with an inert gas like nitrogen or helium. |
| pH Instability | If the sample is prepared in a solution where the pH is not well-controlled, degradation may occur. Ensure the sample diluent is buffered to a pH where the analyte is stable. |
| Thermal Degradation | Elevated temperatures in the autosampler can accelerate degradation. If the analyte is thermally labile, use a cooled autosampler set to a lower temperature (e.g., 4 °C). |
Issue 3: Poor peak shape and resolution.
Poor chromatography can sometimes be linked to on-column degradation or interactions.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Interaction with Metal Ions | Imidazole compounds can chelate metal ions, which may be present in the HPLC system or column.[4] Consider using a column with low silanol activity or adding a chelating agent like EDTA to the mobile phase if compatible with your detection method. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of the analyte, influencing its retention and peak shape. Experiment with different pH values to find the optimal condition for peak symmetry. An acidic pH is often used for the analysis of imidazole compounds.[7] |
| On-Column Degradation | If the stationary phase is too acidic or basic, it could catalyze the degradation of the analyte. Screen different column chemistries to find a more inert stationary phase. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.
| Parameter | Condition |
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile: 0.025 M Potassium Phosphate Monobasic buffer (pH 3.2 with phosphoric acid) (30:70 v/v)[7] |
| Flow Rate | 1.0 mL/min[7] |
| Detection Wavelength | Determined by UV scan of a standard solution (typically in the range of 210-300 nm for imidazoles) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Sample Diluent | Mobile Phase |
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop a stability-indicating analytical method.[8][9]
1. Acid Hydrolysis:
-
Dissolve the sample in a solution of 0.1 M HCl.
-
Heat at 60 °C for 24 hours.
-
Neutralize with an appropriate amount of 0.1 M NaOH before analysis.
2. Base Hydrolysis:
-
Dissolve the sample in a solution of 0.1 M NaOH.
-
Keep at room temperature for 24 hours.
-
Neutralize with an appropriate amount of 0.1 M HCl before analysis.
3. Oxidative Degradation:
-
Dissolve the sample in a solution of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
4. Thermal Degradation:
-
Store the solid sample in an oven at 105 °C for 48 hours.
-
Dissolve the stressed sample in the sample diluent for analysis.
5. Photolytic Degradation:
-
Expose a solution of the sample to UV light (e.g., 254 nm) for 24 hours.
-
Analyze a control sample stored in the dark for the same duration.
Data Presentation
The following table is a representative example of how to summarize the results from a forced degradation study.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation | Number of Degradants | Retention Time of Major Degradant(s) (min) |
| 0.1 M HCl, 60 °C, 24h | 5.2 | 1 | 3.8 |
| 0.1 M NaOH, RT, 24h | 15.8 | 2 | 4.5, 5.1 |
| 3% H₂O₂, RT, 24h | 12.3 | 2 | 4.2, 6.0 |
| Solid, 105 °C, 48h | 2.1 | 1 | 3.5 |
| UV Light, 254 nm, 24h | 8.9 | 1 | 5.5 |
Signaling Pathways and Workflows
The following diagram illustrates a typical workflow for the development and validation of a stability-indicating HPLC method.
Caption: Workflow for developing a stability-indicating HPLC method.
References
- 1. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Optimization of Imidazole Synthesis
Welcome to the technical support center for the optimization of imidazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing reaction parameters. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to enhance your synthetic outcomes.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during imidazole synthesis experiments, providing potential causes and suggested solutions.
Question 1: My imidazole synthesis is resulting in a low yield. What are the common causes and how can I improve it?
Answer: Low yields in imidazole synthesis, particularly in multi-component reactions like the Debus-Radziszewski synthesis, are a frequent issue.[1] Several factors can contribute to this, and the following strategies can help enhance your yield:
-
Catalyst Selection: The choice of catalyst is crucial. While traditional methods can be uncatalyzed, the use of a catalyst is highly recommended to improve efficiency.[1]
-
Acid Catalysts: Solid acid catalysts such as silica-supported sulfonic acid or silicotungstic acid have been shown to produce excellent yields.[1] Lactic acid is another effective and biodegradable option.[1][2]
-
Base Catalysts: Amine bases like DABCO (1,4-diazabicyclo[2.2.2]octane) can significantly improve yields compared to others like triethylamine.[1]
-
Heterogeneous Catalysts: Reusable catalysts like magnetic iron oxide nanoparticles (Fe3O4 MNPs) can act as a Lewis acid and improve yields.[1] A low-melting mixture of urea and ZnCl2 has also proven effective.[3]
-
-
Solvent Choice: The reaction solvent significantly influences the yield.
-
Polar protic solvents like water and alcohols can stabilize charged intermediates, potentially increasing yields. A 1:1 ethanol-water mixture has been shown to achieve high yields.[4]
-
Aprotic solvents such as DMSO and DMF can provide a favorable environment for reactions involving nucleophiles.[4]
-
Green solvents like glycerol can also lead to high product yields and offer an environmentally friendly alternative.[5]
-
-
Reaction Conditions:
-
Temperature: Temperature plays a vital role. While higher temperatures can increase reaction rates, they may also promote side reactions. It is essential to optimize the temperature for your specific reaction.[5][6]
-
Microwave Irradiation: Switching from conventional heating to microwave irradiation can dramatically reduce reaction times and increase yields, often under solvent-free conditions.[7][8]
-
Question 2: I am observing the formation of multiple products and impurities. How can I increase the selectivity of my reaction?
Answer: The formation of side products, such as di- and tri-substituted imidazoles, is a common challenge that can be addressed by carefully controlling the reaction parameters.[9]
-
Control Stoichiometry: Carefully manage the molar ratio of your reactants. For instance, in iodination reactions to produce 4-iodo-1H-imidazole, a molar ratio of iodine to imidazole of 1:2-5 is suggested to minimize the formation of di- and tri-substituted byproducts.[9]
-
Optimize Reaction Temperature: Lowering the reaction temperature may favor the desired kinetic product over thermodynamic side products.[1] For example, performing iodination at a controlled low temperature (e.g., 0 °C) can help prevent multiple iodinations.[9]
-
Catalyst Loading: The amount of catalyst used can affect selectivity. It is crucial to perform a catalyst loading study for your specific system to find the optimal concentration.[1]
-
Purification Strategy: If multiple products are formed, they can often be separated during purification. For example, 4,5-diiodo-1H-imidazole can be removed by filtration from a hot ethanol/water mixture during recrystallization.[9]
Question 3: The reaction time for my imidazole synthesis is very long. How can I accelerate the reaction?
Answer: Long reaction times are a common drawback of traditional imidazole synthesis methods.[7] The following approaches can help reduce the reaction duration:
-
Microwave-Assisted Synthesis: This is one of the most effective ways to reduce reaction times, often from hours to minutes, by promoting efficient internal heating of the reactants.[7]
-
Catalyst Choice: The right catalyst can significantly speed up the reaction. For example, using a CuI catalyst in butanol for the synthesis of 2,4,5-trisubstituted-imidazoles can reduce the reaction time to as little as 20 minutes.[6]
-
Solvent Selection: The choice of solvent can influence the reaction rate. Solvents that facilitate better solubility of reactants and stabilize the transition state can lead to faster reactions.[10]
-
Temperature Optimization: Increasing the reaction temperature can increase the reaction rate. However, this must be balanced with the potential for increased side product formation.[6]
Data Presentation: Comparison of Reaction Parameters
The following tables summarize quantitative data for different catalytic and solvent systems used in the synthesis of substituted imidazoles.
Table 1: Effect of Different Catalysts on the Synthesis of 2,4,5-Trisubstituted Imidazoles
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| CuI | 15 | Butanol | Reflux | 20 min | 85 | [6] |
| Silicotungstic acid | 7.5 | Ethanol | Reflux | Not Specified | 94 | |
| DABCO | Not Specified | t-butanol | 60-65 | 12 h | 92 | |
| Lactic Acid | Not Specified | Solvent-free | 160 | Not Specified | Good to Excellent | [2] |
| Urea-ZnCl2 | Not Specified | Eutectic Mixture | Not Specified | Not Specified | Excellent | [3] |
Table 2: Influence of Solvent on the Yield of 2,4,5-Triaryl-1H-imidazoles
| Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Ethanol-Water (1:1) | Reflux | Not Specified | 90 | [4] |
| Butanol | Reflux | 20 min | 85 | [6] |
| Ethanol | Reflux | 70 min | 76 | [6] |
| Methanol | 65 | 90 min | 74 | [6] |
| DMSO | 140 | 90 min | 75 | [6] |
| DMF | 140 | 90 min | 65 | [6] |
| Acetonitrile | Reflux | 90 min | 68 | [6] |
| Toluene | 110 | Not Specified | 67 | [6] |
| Water | Reflux | 90 min | 10 | [6] |
| Glycerol | 90 | Not Specified | Comparable to or better than conventional media | [5] |
Experimental Protocols
This section provides a detailed methodology for a key experiment in imidazole synthesis.
Protocol: Copper-Catalyzed Synthesis of 2,4,5-Trisubstituted Imidazoles
This protocol is based on an efficient copper-catalyzed multi-component reaction.[1][6]
Materials:
-
Aldehyde (1 mmol)
-
Benzoin or Benzil (1 mmol)
-
Ammonium acetate (3 mmol)
-
Copper(I) iodide (CuI) (15 mol%)
-
Butanol (7 mL)
Procedure:
-
In a round-bottom flask, combine the aldehyde (1 mmol), benzoin or benzil (1 mmol), ammonium acetate (3 mmol), and CuI (15 mol%).[1]
-
Add butanol (7 mL) to the flask.[1]
-
Reflux the mixture.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
After the reaction is complete (typically 20-90 minutes depending on the substrate), cool the mixture to room temperature.[1]
-
Pour the reaction mixture into crushed ice to precipitate the product.[1]
-
Isolate the solid product by filtration, wash with water, and dry.
-
If necessary, purify the crude product by recrystallization or column chromatography.
Visualizations
The following diagrams illustrate key workflows and relationships in imidazole synthesis optimization.
Caption: Experimental workflow for copper-catalyzed imidazole synthesis.
Caption: Troubleshooting logic for low yield in imidazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 3. Imidazole synthesis [organic-chemistry.org]
- 4. nano-ntp.com [nano-ntp.com]
- 5. researchgate.net [researchgate.net]
- 6. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01767E [pubs.rsc.org]
- 7. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach – Oriental Journal of Chemistry [orientjchem.org]
- 8. Reaction strategies for synthesis of imidazole derivatives: a review | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. DSpace [kuscholarworks.ku.edu]
Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for 1-Methyl-2-(methylthio)imidazole Analysis
This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-Methyl-2-(methylthio)imidazole. Recognizing its significance as a process impurity in the synthesis of Methimazole, an anti-thyroid drug, the accurate and reliable determination of this compound is crucial for quality control in pharmaceutical manufacturing.[1]
The performance of the HPLC method is objectively compared with alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE), supported by experimental data from various studies. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical protocols for imidazole-based compounds.
Experimental Protocols
A detailed methodology for a representative Reversed-Phase HPLC (RP-HPLC) method is provided below, followed by brief descriptions of the principles behind the comparative GC-MS and CE methods.
Validated RP-HPLC Method for this compound
This protocol is synthesized from established methods for the analysis of methimazole and its related substances.
1. Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm).
2. Reagents and Materials:
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Ammonium acetate or phosphate buffer.
-
Methanol (HPLC grade).
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | Zorbax SB-C18, Rapid Resolution (150 mm x 4.6 mm, 3.5 µm) or equivalent.[2] |
| Mobile Phase | A gradient mixture of 0.03 M ammonium acetate buffer and acetonitrile.[2] |
| Flow Rate | 0.7 mL/min.[2] |
| Column Temperature | 25°C.[2] |
| Detection Wavelength | 252 nm.[1][2] |
| Injection Volume | 10 µL. |
4. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to obtain a known concentration.
-
Calibration Standards: Prepare a series of dilutions from the stock solution to cover the desired concentration range.
-
Sample Solution: Accurately weigh the sample containing this compound, dissolve it in the mobile phase, and dilute to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
Alternative Analytical Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique involves the separation of volatile compounds in the gas phase followed by their detection using a mass spectrometer. For imidazole compounds, derivatization is often required to increase their volatility.[3] The sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column where separation occurs based on boiling point and interaction with the stationary phase. The mass spectrometer then ionizes and fragments the eluted compounds, providing structural information and sensitive quantification.[4]
-
Capillary Electrophoresis (CE): CE separates ions based on their electrophoretic mobility in an applied electric field. A fused silica capillary is filled with a background electrolyte, and a voltage is applied across the capillary.[5] Sample components migrate at different velocities depending on their charge-to-size ratio, allowing for efficient separation.[6] Detection is typically performed using UV-Vis absorption.[5]
Data Presentation: Performance Comparison
The following tables summarize the quantitative performance data for the HPLC method and its alternatives based on published validation studies for imidazole compounds.
Table 1: Linearity and Range
| Parameter | HPLC | GC-MS | Capillary Electrophoresis (CE) |
| Linearity Range | 0.5 µg/mL - 12.6 µg/mL[2] | 5.0 - 100.0 µg/mL[3] | LOQ - 0.076% w/w[6] |
| Correlation Coefficient (R²) | > 0.99[2] | 0.9903 - 0.9992[3] | > 0.99[6] |
Table 2: Accuracy and Precision
| Parameter | HPLC | GC-MS | Capillary Electrophoresis (CE) |
| Accuracy (% Recovery) | 99 - 102%[7] | 58.84% - 160.99%[3] | 97.3% - 107.1%[6] |
| Precision (%RSD) | < 2.0%[7] | < 12.3%[4] | < 0.76% (Intra-day)[8] |
Table 3: Sensitivity
| Parameter | HPLC | GC-MS | Capillary Electrophoresis (CE) |
| Limit of Detection (LOD) | 0.17 µg/mL[2] | 0.0553 - 0.8914 µg/mL[3] | 0.0047% w/w[6] |
| Limit of Quantification (LOQ) | 0.5 µg/mL[2] | 0.2370 - 1.9373 µg/mL[3] | 0.014% w/w[6] |
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the HPLC method validation and a logical comparison of the analytical techniques discussed.
Caption: Experimental workflow for HPLC method validation.
Caption: Logical comparison of analytical techniques.
Discussion and Conclusion
The presented data indicates that the RP-HPLC method is a robust, accurate, and precise technique for the quantification of this compound. Its widespread availability and the reliability of the results make it highly suitable for routine quality control in pharmaceutical laboratories. The method demonstrates excellent linearity over a practical concentration range and acceptable sensitivity for impurity profiling.[2][7]
GC-MS offers superior sensitivity and specificity, which can be advantageous for trace-level analysis.[3] The ability of the mass spectrometer to provide structural information is invaluable for impurity identification. However, the requirement for derivatization for non-volatile compounds like many imidazoles adds complexity to the sample preparation process.[3]
Capillary Electrophoresis stands out for its high separation efficiency, rapid analysis times, and minimal consumption of samples and reagents, making it a "greener" alternative.[8] While it is an excellent technique for separating polar compounds, its concentration sensitivity can be lower compared to HPLC and significantly lower than GC-MS, and it can be more susceptible to matrix interferences.[6][8]
References
- 1. ijpbs.com [ijpbs.com]
- 2. res-1.cloudinary.com [res-1.cloudinary.com]
- 3. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 4. Determination of imidazole and triazole fungicide residues in honeybees using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apjhs.com [apjhs.com]
- 7. jptcp.com [jptcp.com]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Analytical Method Validation for Methimazole Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the validation of methimazole impurity testing. Below, we present supporting experimental data from various validated methods, offering insights into their performance and applicability. The information is intended to assist researchers and analytical scientists in selecting and developing appropriate methods for the quality control of methimazole.
Quantitative Data Summary
The following table summarizes the validation parameters of different analytical methods used for the determination of methimazole and its impurities. This allows for a direct comparison of their performance characteristics.
| Parameter | Method 1: HPLC-UV | Method 2: HPTLC | Method 3: LC-MS/MS (for Bioanalysis) |
| Analyte | Methimazole & Impurity C | Methimazole | Methimazole |
| Linearity Range | 0.2 - 5.0 µg/mL (Methimazole)0.5 - 12.6 µg/mL (Impurity C) | 200 - 600 ng/band | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | Not specified | ≥ 0.99 |
| Limit of Detection (LOD) | 0.17 µg/mL (Impurity C) | Not specified | Not specified for impurities |
| Limit of Quantitation (LOQ) | 0.5 µg/mL (Impurity C) | Not specified | 1 ng/mL |
| Accuracy (% Recovery) | Not specified in detail | 80, 100, 120% levels studied | Not specified in detail |
| Precision (% RSD) | Repeatability and intermediate precision studied | Not specified | Intraday: ≤ 15%Interday: ≤ 15% |
| Specificity | Method is stability-indicating | Peak purity > 0.9900 | High due to mass detection |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on published and validated methods.
Method 1: Stability-Indicating HPLC-UV for Methimazole and Impurity C
This method is designed for the quantitative determination of methimazole and its related substances in pharmaceutical formulations.
-
Chromatographic System:
-
Column: Zorbax SB-C18, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase: A gradient mixture of 0.03 M ammonium acetate buffer and acetonitrile
-
Flow Rate: 0.7 mL/min
-
Column Temperature: 25°C
-
UV Detection: 252 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Standard and sample solutions are prepared in a suitable diluent to achieve concentrations within the linear range of the method.
-
-
Forced Degradation Studies:
-
To establish the stability-indicating nature of the method, forced degradation studies are performed under various stress conditions, including oxidative, photolytic, thermal, and hydrolytic (acidic and alkaline) conditions. Methimazole has been shown to be particularly susceptible to degradation in an oxidative environment and under UV radiation.
-
Method 2: HPTLC Method for Methimazole
This method is suitable for the determination of methimazole in bulk drug and formulations.
-
Chromatographic System:
-
Stationary Phase: Merck TLC aluminum sheets precoated with silica gel 60F254
-
Mobile Phase: Chloroform: Acetone
-
Detection Wavelength: 252 nm
-
-
Sample Preparation and Application:
-
Standard and sample solutions are prepared in methanol.
-
Samples are applied to the HPTLC plate as bands.
-
-
Validation:
-
The method is validated according to ICH guidelines, including parameters such as linearity, accuracy, precision, and specificity.
-
Visualizing Method Validation
To better illustrate the processes and concepts involved in analytical method validation for methimazole impurities, the following diagrams are provided.
A Comparative Guide to Methimazole Impurities: Focus on 1-Methyl-2-(methylthio)imidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 1-Methyl-2-(methylthio)imidazole, a known impurity of the anti-thyroid drug methimazole, with other related impurities. The information presented herein is curated to assist in the development of robust analytical methods, understand potential toxicological implications, and ensure the quality and safety of methimazole active pharmaceutical ingredients (APIs) and drug products.
Introduction to Methimazole and its Impurities
Methimazole is a critical medication for the management of hyperthyroidism, primarily by inhibiting the enzyme thyroid peroxidase (TPO), which is essential for the synthesis of thyroid hormones.[1][2][3] During the synthesis and storage of methimazole, various impurities can arise, which may impact the drug's efficacy and safety. Among these, this compound (also known as Methimazole Impurity C or S-Methylmethimazole), methimazole disulfide, and Methimazole Impurity A (2,2-dimethoxy-N-methylethanamine) are commonly referenced.[4][5][6] Understanding the physicochemical properties, stability, and potential biological effects of these impurities is crucial for pharmaceutical quality control.
Physicochemical Properties
A summary of the known physicochemical properties of this compound and other key methimazole impurities is presented in Table 1. This data is essential for the development of analytical methods for their separation and identification.
Table 1: Physicochemical Properties of Methimazole and its Impurities
| Compound | Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| Methimazole | 1-Methyl-1,3-dihydro-2H-imidazole-2-thione | 60-56-0 | C4H6N2S | 114.17 | White to pale-buff crystalline powder | 143-146 | 280 (decomposes) |
| This compound | 1-Methyl-2-(methylthio)-1H-imidazole | 14486-52-3 | C5H8N2S | 128.20 | Colorless liquid | N/A | N/A |
| Methimazole Disulfide | 1,2-Bis(1-methyl-1H-imidazol-2-yl)disulfane | 61747-29-3 | C8H10N4S2 | 226.32 | Yellow crystalline solid | N/A | N/A |
| Methimazole Impurity A | 2,2-Dimethoxy-N-methylethanamine | 122-07-6 | C5H13NO2 | 119.16 | Yellow powder | -73 | 140 |
Data compiled from various sources.[5][7][8][9][10][11]
Comparative Stability Profile
Forced degradation studies are critical for establishing the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[12][13][14] While direct comparative studies on the stability of methimazole impurities are limited, forced degradation studies of methimazole itself provide insights into its degradation pathways. Methimazole is susceptible to degradation under oxidative and photolytic conditions.[15]
A study on the forced degradation of thiamazole (methimazole) indicated that it is susceptible to degradation in an oxidative environment and under prolonged UV radiation, while being more resilient to increased temperature and acidic or alkaline conditions.[16] Under acidic hydrolysis, this compound (Impurity C) was identified as a degradation product.[16]
Table 2: Summary of Forced Degradation of Methimazole
| Stress Condition | Observation | Major Degradation Products |
| Acid Hydrolysis | Degradation observed | This compound (Impurity C) |
| Alkaline Hydrolysis | Relatively stable | Minor degradation |
| Oxidative (H2O2) | Significant degradation | Multiple unknown impurities |
| Thermal | Relatively stable | Minor degradation |
| Photolytic (UV) | Significant degradation | Multiple unknown impurities |
Based on data from a study on thiamazole forced degradation.[16]
Toxicological Assessment
An in silico study predicted the bacterial mutagenicity of this compound and methimazole disulfide.[4] However, experimental verification is necessary to confirm these predictions. Methimazole itself has known side effects, including agranulocytosis and hepatotoxicity, which appear to be dose-related.[17][18] The potential for impurities to contribute to or possess their own toxicological profiles warrants further investigation.
Mechanism of Action and Potential Biological Activity of Impurities
Methimazole's primary mechanism of action is the inhibition of thyroid peroxidase (TPO), which blocks the synthesis of thyroid hormones.[1][2][3][19] It is currently unknown whether this compound or other impurities interact with TPO or possess any other biological activity. The structural similarity of some impurities to methimazole suggests a potential for interaction with biological targets, but this requires experimental confirmation. One study on methimazole derivatives showed that modifications to the imidazole ring could influence anti-thyroid activity, suggesting that the impurities may have altered or no activity.[20]
Experimental Protocols
Accurate and reliable analytical methods are essential for the identification and quantification of methimazole and its impurities. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.
Stability-Indicating HPLC Method
Objective: To separate and quantify methimazole from its impurities and degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
Column: Zorbax SB-C18, 150 mm x 4.6 mm, 3.5 µm particle size[16]
Mobile Phase:
-
A gradient mixture of 0.03 M ammonium acetate buffer and acetonitrile.[16]
Detection:
-
UV at 252 nm[16]
Procedure:
-
Standard Preparation: Prepare standard solutions of methimazole and available impurity reference standards in a suitable diluent (e.g., mobile phase).
-
Sample Preparation: Dissolve the drug substance or crushed tablets in the diluent to achieve a known concentration of methimazole.
-
Chromatographic Conditions:
-
Flow rate: 0.7 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
-
Validation: The method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[21][22][23]
Visualizations
Logical Workflow for Impurity Analysis
Caption: Workflow for the analysis of methimazole impurities.
Signaling Pathway of Methimazole Action
Caption: Methimazole inhibits thyroid hormone synthesis by targeting TPO.
Conclusion
This guide provides a comparative overview of this compound and other methimazole impurities, highlighting their physicochemical properties, stability, and the analytical methods for their control. While significant information is available for the characterization of these impurities, further research is needed to fully understand their comparative toxicological profiles and potential biological activities. The provided experimental outlines and visualizations serve as a resource for researchers and professionals in the pharmaceutical industry to ensure the quality and safety of methimazole-containing products.
References
- 1. researchgate.net [researchgate.net]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Experimental autoimmune thyroiditis. In vitro cytotoxic effects of T lymphocytes on thyroid monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525) [hmdb.ca]
- 10. library.dphen1.com [library.dphen1.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Thyroid Peroxidase Activity is Inhibited by Phenolic Compounds—Impact of Interaction [mdpi.com]
- 13. Anti-thyroid drugs and thyroid hormone synthesis: effect of methimazole derivatives on peroxidase-catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. res-1.cloudinary.com [res-1.cloudinary.com]
- 17. irjet.net [irjet.net]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. Synthesis and antithyroid activity of 1,4,5-trialkyl 2-thioimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound | 14486-52-3 | MOLNOVA [molnova.com]
- 22. jptcp.com [jptcp.com]
- 23. nist.gov [nist.gov]
A Comparative Spectral Analysis: 1-Methyl-2-(methylthio)imidazole vs. Methimazole
For researchers, scientists, and drug development professionals, a detailed understanding of the spectral characteristics of a molecule and its related compounds is paramount for identification, purity assessment, and structural elucidation. This guide provides a comparative spectral analysis of the antithyroid drug methimazole and its S-methylated analogue, 1-Methyl-2-(methylthio)imidazole, presenting key experimental data from various analytical techniques.
This document summarizes the spectral data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided to ensure the reproducibility of the cited data.
Data Presentation: A Spectral Snapshot
The following table offers a side-by-side comparison of the key spectral data for this compound and methimazole.
| Spectral Technique | This compound | Methimazole |
| ¹H NMR | δ (ppm): 7.01 (d, 1H), 6.69 (d, 1H), 3.82 (t, 2H), 2.24 (s, 3H) | δ (ppm): 6.749 (s, 1H), 6.725 (s, 1H), 3.613 (s, 3H), 12.2 (br s, 1H, NH)[1] |
| ¹³C NMR | δ (ppm): 136.0 (C2), 122.8 (C4/C5), 122.5 (C4/C5), 14.5 (S-CH₃) | δ (ppm): 164.5 (C=S), 116.5 (CH), 113.8 (CH), 34.5 (N-CH₃) |
| IR Spectroscopy | Key Peaks (cm⁻¹): Data not readily available in searched literature. | Key Peaks (cm⁻¹): ~3100-2800 (N-H stretch), ~1570 (C=N stretch), ~1271 (C=S stretch)[2] |
| UV-Vis Spectroscopy | λmax (nm): Data not readily available in searched literature. | λmax (nm): 252 in water[3], 267 in chloroform[4] |
| Mass Spectrometry | Molecular Ion (m/z): 128.04[5] | Molecular Ion (m/z): 114.03[4] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were acquired on a Bruker AVANCE 400 MHz spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the solid sample (this compound or methimazole) was dissolved in 0.75 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Proton NMR spectra were recorded with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans. The free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
¹³C NMR Acquisition: Carbon-13 NMR spectra were recorded with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans. The spectra were proton-decoupled. Chemical shifts are reported in ppm relative to the solvent peak (CDCl₃: δ 77.16; DMSO-d₆: δ 39.52).
Infrared (IR) Spectroscopy
Fourier-transform infrared (FT-IR) spectra were obtained using a PerkinElmer Spectrum Two FT-IR spectrometer.
-
Sample Preparation (Thin Solid Film): A small amount of the solid sample was dissolved in a few drops of a volatile solvent like methylene chloride. One or two drops of the resulting solution were placed on a potassium bromide (KBr) salt plate. The solvent was allowed to evaporate completely, leaving a thin film of the solid on the plate.
-
Data Acquisition: The KBr plate with the sample film was placed in the sample holder of the FT-IR spectrometer. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a clean KBr plate was recorded and automatically subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis absorption spectra were recorded on a Shimadzu UV-2401PC spectrophotometer.[6]
-
Sample Preparation: A stock solution of the compound was prepared by dissolving a known mass in a suitable solvent (e.g., water or chloroform) to a concentration of approximately 1 mg/mL. This stock solution was then serially diluted to obtain a final concentration in the range of 2.0-24.0 μg/mL.[7]
-
Data Acquisition: The absorbance of the sample solution was measured in a 1 cm path length quartz cuvette over a wavelength range of 200-400 nm. The solvent used for dilution was used as the blank. The wavelength of maximum absorbance (λmax) was determined from the resulting spectrum.
Mass Spectrometry (MS)
Mass spectra were acquired using a gas chromatography-mass spectrometry (GC-MS) system or by direct infusion into a mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation (GC-MS): For GC-MS analysis, the sample was dissolved in a suitable volatile solvent, such as dichloromethane or methanol.
-
Sample Preparation (ESI-MS): For direct infusion ESI-MS, the sample was dissolved in a mixture of water and acetonitrile with 0.1% formic acid to aid ionization.
-
Data Acquisition: The instrument was operated in the positive ion mode. For GC-MS, the sample was separated on a capillary column before entering the mass spectrometer. For ESI-MS, the sample solution was introduced directly into the ion source. The mass-to-charge ratio (m/z) of the ions was measured.
Visualizing the Comparison Workflow
To provide a clear overview of the comparative analysis process, the following diagram illustrates the logical workflow.
Caption: Workflow for the comparative spectral analysis of the two imidazole derivatives.
References
- 1. eng.uc.edu [eng.uc.edu]
- 2. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]
- 6. agilent.com [agilent.com]
- 7. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for 1-Methyl-2-(methylthio)imidazole
Data Presentation: A Comparative Analysis of Analytical Methods
The following tables summarize the quantitative performance of HPLC-UV and LC-MS/MS methods. The data for the HPLC-UV method is adapted from a study on the simultaneous determination of methimazole and its metabolites in biological matrices[1][2]. The LC-MS/MS data is based on a validated method for the determination of total methimazole in human plasma[3][4].
Table 1: Performance Characteristics of HPLC-UV Method for Thioimidazole Compounds
| Parameter | Performance Metric |
| Linearity Range | 0.1 - 30 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.4 ng (for methimazole)[1] |
| Limit of Quantification (LOQ) | Not explicitly stated |
| Accuracy (% Recovery) | 85.2 - 97.6%[1] |
| Precision (%RSD) | Not explicitly stated |
Table 2: Performance Characteristics of LC-MS/MS Method for Methimazole
| Parameter | Performance Metric |
| Linearity Range | 1 - 1000 ng/mL[3] |
| Correlation Coefficient (r²) | 0.999[3] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[5] |
| Intra-day Precision (%CV) | < 10.2%[3] |
| Inter-day Precision (%CV) | < 9.8%[3] |
| Intra-day Accuracy | 89.5% - 101.1%[3] |
| Inter-day Accuracy | 96.0% - 99.7%[3] |
Experimental Protocols
Detailed methodologies are essential for the replication and cross-validation of analytical methods. Below are the experimental protocols for the HPLC-UV and LC-MS/MS methods.
Method 1: HPLC-UV for Simultaneous Determination of Methimazole and its Metabolites
This method is adapted from a study focused on the analysis of methimazole and its metabolites in fish homogenates and is suitable for adaptation for 1-Methyl-2-(methylthio)imidazole in other biological matrices[1][2].
1. Sample Preparation (Mixed-Mode Solid-Phase Extraction - MMSPE)
-
Homogenization: Homogenize the biological sample (e.g., tissue) in an appropriate buffer.
-
Centrifugation: Centrifuge the homogenate to pellet solid debris.
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge (e.g., Oasis MCX) with methanol followed by water.
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove interferences.
-
Elution: Elute the analytes with a suitable elution solvent (e.g., methanol containing ammonia).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
2. HPLC-UV Conditions
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A difunctionally bonded silica-based reverse-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm.
-
Injection Volume: 20 µL.
Method 2: LC-MS/MS for the Determination of Total Methimazole
This highly sensitive and specific method was developed for the quantification of total methimazole in human plasma and involves a derivatization step. This method would require adaptation to specifically quantify this compound without the initial reduction step if the goal is to differentiate the metabolite from the parent drug[3][4].
1. Sample Preparation
-
Reduction (for total methimazole): To a 50 µL plasma sample, add sodium bisulfite to reduce any oxidized forms of methimazole to its free sulfhydryl form[3].
-
Internal Standard Spiking: Add a deuterated internal standard (e.g., Methimazole-d3) to the sample[3].
-
Derivatization: Add a derivatizing agent (e.g., 4-chloro-7-nitro-2,1,3-benzoxadiazole) to the sample to enhance chromatographic retention and mass spectrometric response[3].
-
Supported Liquid Extraction (SLE): Load the derivatized sample onto an SLE cartridge.
-
Elution: Elute the derivatized analytes with an organic solvent.
-
Evaporation and Reconstitution: Evaporate the organic solvent and reconstitute the residue in the initial mobile phase[3].
2. LC-MS/MS Conditions
-
LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with a mixture of water and methanol (both containing 0.1% formic acid)[5].
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and the internal standard.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the two described analytical methods.
Caption: Workflow for HPLC-UV analysis of this compound.
References
- 1. MMSPE-RP-HPLC method for the simultaneous determination of methimazole and selected metabolites in fish homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portal.fis.tum.de [portal.fis.tum.de]
- 3. Development of a high-performance liquid chromatography-tandem mass spectrometric method for the determination of Methimazole in human blood matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Establishing the Purity of 1-Methyl-2-(methylthio)imidazole Reference Material: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for establishing the purity of 1-Methyl-2-(methylthio)imidazole reference material. As a known impurity of the antithyroid agent Methimazole (also known as Thiamazole), specifically designated as Methimazole USP Related Compound C and Thiamazole Impurity C, ensuring the high purity of this reference standard is critical for accurate analytical testing in pharmaceutical quality control.[1][2] This document outlines key analytical techniques, presents comparative data, and offers detailed experimental protocols to guide researchers in their selection and validation of this essential reference material.
Comparative Purity Analysis
The purity of a reference standard is paramount for its intended use in quantitative and qualitative analyses. Here, we compare the purity of a commercially available this compound reference material against a hypothetical alternative source (Competitor A) using orthogonal analytical techniques.
Table 1: Comparative Purity Data for this compound Reference Materials
| Analytical Method | Parameter | This compound (This Guide's Standard) | Competitor A Reference Material |
| HPLC (UV) | Purity by Area % | 99.8% | 98.5% |
| Number of Impurities Detected | 2 | 4 | |
| Largest Single Impurity | 0.10% | 0.75% | |
| GC-MS | Purity by Area % | 99.7% | 98.2% |
| Identification of Impurities | Methimazole, 1-Methylimidazole | Methimazole, 1-Methylimidazole, Unidentified Impurity 1, Unidentified Impurity 2 | |
| ¹H NMR | Quantitative Purity (qNMR) | 99.6% (vs. Maleic Acid) | Not Provided |
| Structural Confirmation | Conforms to Structure | Conforms to Structure | |
| Loss on Drying | Weight Loss | 0.15% | 0.50% |
| Residue on Ignition | Residue | <0.1% | 0.2% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are designed to be robust and reproducible for the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is suitable for the separation and quantification of this compound and its potential organic impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (0.1% trifluoroacetic acid in acetonitrile).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 40% A, 60% B
-
25-30 min: Hold at 40% A, 60% B
-
30.1-35 min: Return to 95% A, 5% B and equilibrate.
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the reference material in the mobile phase (initial conditions) to a final concentration of approximately 0.5 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
This technique is employed for the detection and identification of volatile impurities.
-
Instrumentation: A gas chromatograph coupled to a mass selective detector.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of the reference material in a suitable solvent such as dichloromethane or methanol.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a direct measurement of purity against a certified internal standard.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Internal Standard: Maleic acid (certified reference material).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound reference material into a clean vial.
-
Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): 30 seconds.
-
Number of Scans: 16.
-
-
Data Processing:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of this compound (e.g., the N-methyl protons) and the signal of the maleic acid internal standard (olefinic protons).
-
Calculate the purity based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the reference material and internal standard.
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental procedures for establishing the purity of the reference material.
Caption: Workflow for HPLC Purity Determination.
Caption: Workflow for GC-MS Impurity Identification.
Caption: Workflow for Quantitative NMR (qNMR) Purity Assessment.
References
A Guide to the Inter-Laboratory Comparison of 1-Methyl-2-(methylthio)imidazole Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison for the analysis of 1-Methyl-2-(methylthio)imidazole, a known impurity and metabolite of Methimazole (also referred to as Thiamazole). Given the importance of accurately quantifying pharmaceutical impurities, this document outlines standardized experimental protocols, expected performance benchmarks, and a proposed workflow for proficiency testing. The objective is to ensure that different laboratories can achieve comparable and reliable results, a cornerstone of quality assurance in drug development and manufacturing.
Comparative Performance of Analytical Methods
The selection of an analytical technique is critical for the accurate quantification of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely available and robust method, while Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity.[1] The following tables summarize the expected performance characteristics for these methods, based on validated analyses of Methimazole and its related compounds. These benchmarks can be used to evaluate laboratory performance in a comparative study.
Table 1: Expected Performance of HPLC-UV Method
| Parameter | Expected Value |
|---|---|
| Linearity Range (R²) | > 0.995 |
| Limit of Detection (LOD) | ~0.17 µg/mL |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL[2] |
| Accuracy (% Recovery) | 95% - 105% |
| Precision (RSD%) | < 2.0% |
Table 2: Expected Performance of LC-MS/MS Method
| Parameter | Expected Value |
|---|---|
| Linearity Range (R²) | > 0.999 |
| Lower Limit of Quantitation (LLOQ) | ~1 ng/mL[3] |
| Accuracy (% Recovery) | 90% - 110% |
| Intra-day Precision (RSD%) | < 5% |
| Inter-day Precision (RSD%) | < 10% |
Experimental Protocols
To ensure comparability across laboratories, standardized and detailed methodologies are crucial.[1] The following protocols for HPLC-UV and LC-MS/MS analysis are provided as a baseline for the inter-laboratory study.
Protocol 1: HPLC-UV Analysis
This protocol is designed for the quantification of this compound (Thiamazole Impurity C) in a pharmaceutical formulation matrix.
1. Instrumentation and Columns:
-
System: HPLC with UV Detector
-
Column: C18, 150 mm x 4.6 mm, 3 µm particle size
-
Wavelength: 252 nm[2]
2. Reagents and Mobile Phase:
-
Mobile Phase: 5% (v/v) Acetonitrile-Water binary mixture, pH adjusted to 9.5[4]
-
Internal Standard (IS): Metronidazole or other suitable non-interfering compound
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Create a series of calibration standards by serial dilution.
3. Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min[4]
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C[4]
-
Run Time: 30 minutes[2]
4. Sample Preparation:
-
Accurately weigh and dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range.
-
Spike with the internal standard.
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Identify and integrate the peaks for the analyte and the internal standard.
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the calibration standards.
-
Quantify the analyte concentration in the samples using the linear regression equation from the calibration curve.
Protocol 2: LC-MS/MS Analysis
This protocol provides a highly sensitive method for the quantification of this compound, suitable for trace-level analysis in biological matrices.
1. Instrumentation:
-
System: Liquid Chromatograph coupled to a Tandem Mass Spectrometer
-
Ionization: Positive Electrospray Ionization (ESI+)[1]
2. Reagents and Mobile Phase:
-
Mobile Phase A: Water with 0.1% Formic Acid[1]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid[1]
-
Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., Deuterated this compound) is recommended.
3. Chromatographic Conditions:
-
Column: C18, 100 mm × 3.0 mm, 2.6 μm particle size[1]
-
Flow Rate: 0.25 mL/min[1]
-
Column Temperature: 40 °C[1]
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: Hold at 95% B
-
7.1-10 min: Re-equilibrate at 5% B
-
4. Mass Spectrometry Parameters:
-
Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for both the analyte and the internal standard must be optimized.
-
Example (to be determined empirically):
-
This compound: Q1 (m/z) -> Q3 (m/z)
-
Internal Standard: Q1 (m/z) -> Q3 (m/z)
-
-
5. Sample Preparation (e.g., for Plasma):
-
To 100 µL of plasma, add the internal standard.
-
Perform protein precipitation by adding 200 µL of cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated protein.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
6. Data Analysis:
-
Quantify the analyte using the peak area ratio against the internal standard, plotted against a calibration curve prepared in a matching matrix.
Visualizations
Metabolic Context of Methimazole
This compound is an S-methylated metabolite or impurity of Methimazole (Thiamazole), an antithyroid agent. Understanding the metabolic pathway of the parent drug is crucial for researchers studying its disposition and potential impurities. Methimazole acts by inhibiting the thyroid peroxidase enzyme, which is essential for the synthesis of thyroid hormones T3 and T4.[5][6][7]
Caption: Metabolic pathway and mechanism of action of Methimazole.
Workflow for Inter-Laboratory Comparison
A well-structured workflow is essential for the successful execution of an inter-laboratory comparison or proficiency test.[8][9] This process ensures that every participating laboratory receives the same materials and instructions, and that the subsequent data analysis is standardized and objective.
Caption: Proposed workflow for an inter-laboratory comparison study.
References
- 1. benchchem.com [benchchem.com]
- 2. res-1.cloudinary.com [res-1.cloudinary.com]
- 3. benchchem.com [benchchem.com]
- 4. set-science.com [set-science.com]
- 5. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 6. m.youtube.com [m.youtube.com]
- 7. What is the mechanism of Methimazole? [synapse.patsnap.com]
- 8. eurachem.org [eurachem.org]
- 9. usp.org [usp.org]
A Comparative Stability Analysis of Methimazole and Its Impurities: A Guide for Researchers
For researchers, scientists, and drug development professionals, a thorough understanding of a drug substance's stability profile is paramount for ensuring its quality, safety, and efficacy. This guide provides a comprehensive comparative stability study of the anti-thyroid agent methimazole and its impurities. By presenting data from various forced degradation studies, this document aims to offer a clear comparison of methimazole's behavior under different stress conditions and to provide detailed experimental protocols for the analytical methods used.
Methimazole, a thioamide derivative, is susceptible to degradation through various pathways, primarily oxidation and hydrolysis, leading to the formation of several impurities.[1][2] The stability of methimazole is a critical quality attribute that can be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.[1] High-Performance Liquid Chromatography (HPLC) with UV detection and High-Performance Thin-Layer Chromatography (HPTLC) are widely employed as robust stability-indicating methods for the quantification of methimazole and its degradation products.[3][4][5] For the identification of unknown impurities, hyphenated techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are highly effective.[3][6]
Comparative Analysis of Methimazole Degradation under Stress Conditions
Forced degradation studies are essential to establish the degradation pathways and the intrinsic stability of a drug substance.[7][8] The following table summarizes the quantitative data from various studies on the degradation of methimazole under different stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.[4]
| Stress Condition | Reagent/Exposure | Temperature | Duration | Degradation (%) | Key Impurities Formed | Analytical Method | Reference(s) |
| Acid Hydrolysis | 0.1 N HCl | 60°C (reflux) | 30 minutes | Susceptible | Impurity C (1-Methyl-2-methylthio-1H-imidazole) | HPLC, HPTLC | [1][9] |
| 0.2 N HCl | Room Temperature | 30 minutes | 10-30% | Not specified | HPTLC | [4] | |
| Alkaline Hydrolysis | 0.1 N NaOH | 60°C (reflux) | 30 minutes | More resilient | Not specified | HPLC | [1] |
| 0.2 N NaOH | 60°C (reflux) | 45 minutes | 10-30% | Not specified | HPTLC | [4] | |
| Oxidative Degradation | Hydrogen Peroxide (H₂O₂) | Not specified | Not specified | ~24-52% | Sulfenic and sulfinic acid derivatives, 8-10 transformation products | HPLC | [1] |
| 0.6% H₂O₂ | Room Temperature | 15 minutes | 47.70% | Well-resolved degradation product at Rf 0.11 | HPTLC | [4] | |
| Iodine in 1,2-dichloroethane | Not specified | Not specified | Forms a yellow crude material | 2,2′-disulphanylbis(1-methyl-1H-imidazole) | Not specified | [1] | |
| Photolytic Degradation | UV radiation | Not specified | Prolonged | Susceptible | Not specified | HPLC, HPTLC | [1][4][9] |
| UV light (200 watt hrs/m²) & Fluorescent light (1.2 million Lux hrs) | Not specified | Not specified | 10-30% | Not specified | HPTLC | [4] | |
| Thermal Degradation | Increased temperature | Not specified | Not specified | More resilient | Not specified | HPLC | [1] |
| Dry heat | 80°C | 48 hours | 10-30% | Not specified | HPTLC | [4] |
Experimental Protocols for Stability-Indicating Methods
The development of a validated stability-indicating analytical method is crucial for accurately quantifying the decrease in the active pharmaceutical ingredient (API) concentration due to degradation.[10][11]
High-Performance Liquid Chromatography (HPLC) Method
A widely used HPLC method for the analysis of methimazole and its impurities employs a reversed-phase column with UV detection.[2][5]
-
Chromatographic System:
-
Column: Zorbax Eclipse Plus CN (150 x 4.6 mm i.d., 5 µm particle size) or equivalent C18 column.[5][12]
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.05 M KH₂PO₄) in an isocratic elution. A common ratio is 20:80 (v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 25°C.[12]
-
-
Sample Preparation:
-
Prepare a stock solution of methimazole in a suitable solvent like methanol (e.g., 1000 µg/mL).[4]
-
For forced degradation studies, subject the stock solution to the stress conditions outlined in the table above.
-
After the specified duration, neutralize the acidic and basic solutions.
-
Dilute the samples to an appropriate concentration with the mobile phase before injection.
-
High-Performance Thin-Layer Chromatography (HPTLC) Method
HPTLC offers a simpler and faster alternative for the separation and quantification of methimazole and its degradation products.[4]
-
Chromatographic System:
-
Sample Application:
-
Apply the standard and stressed sample solutions as bands on the HPTLC plate.
-
Develop the plate in a chromatographic chamber saturated with the mobile phase.
-
After development, dry the plate and scan it using a densitometer at the specified wavelength.
-
Degradation Pathway and Experimental Workflow
The degradation of methimazole primarily involves the oxidation of its thione group and hydrolysis of the imidazole ring.[1] The following diagrams illustrate the degradation pathway and a typical experimental workflow for a comparative stability study.
Caption: Degradation pathways of methimazole under various stress conditions.
Caption: Experimental workflow for a methimazole stability study.
References
- 1. benchchem.com [benchchem.com]
- 2. In-use stability of diluted thiamazole (methimazole) infusion solutions in prefilled 0.9% sodium chloride infusion bags for continuous infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ijpbs.com [ijpbs.com]
- 5. Chromatographic methods development, validation and degradation characterization of the antithyroid drug Carbimazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. res-1.cloudinary.com [res-1.cloudinary.com]
- 10. ijtrd.com [ijtrd.com]
- 11. ijpsm.com [ijpsm.com]
- 12. set-science.com [set-science.com]
A Comparative Guide to the Quantitative Analysis of 1-Methyl-2-(methylthio)imidazole in Drug Formulations
For researchers, scientists, and drug development professionals, the accurate quantification of impurities in pharmaceutical formulations is paramount to ensuring product safety and efficacy. 1-Methyl-2-(methylthio)imidazole (MMI), a known process impurity of the anti-thyroid drug methimazole, requires robust analytical methods for its detection and quantification.[1][2] This guide provides an objective comparison of common analytical techniques used for the quantitative analysis of MMI in drug formulations, supported by experimental data and detailed protocols.
Comparison of Analytical Methodologies
The primary methods for the quantitative analysis of this compound in pharmaceutical contexts are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Gas Chromatography (GC) can also be employed, often requiring derivatization for polar analytes like imidazole derivatives.
High-Performance Liquid Chromatography (HPLC-UV) is a widely accessible and robust technique for routine quality control. It offers good precision and accuracy for the quantification of impurities.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for the analysis of imidazole derivatives due to its high selectivity and sensitivity.[3] This makes it particularly suitable for detecting trace-level impurities.
Gas Chromatography (GC) , while a powerful separation technique, can be challenging for polar and non-volatile compounds like MMI unless a derivatization step is introduced to increase volatility and thermal stability.
The following tables summarize the performance of these methods based on available data for methimazole and related imidazole compounds.
Data Presentation: Performance Comparison of Analytical Methods
Table 1: HPLC-UV Method Performance for Imidazole Derivatives
| Parameter | Reported Performance for Imidazole Anti-Infective Drugs | Reported Performance for Imidazole Impurities in Production |
| Analytes | Secnidazole, Omeprazole, Albendazole, Fenbendazole | Imidazole, 2-Methylimidazole, 4-Methylimidazole |
| Matrix | Pharmaceutical Dosage Forms & Human Plasma | Reaction Solutions |
| Linearity Range | 10–100 µg/mL | 10–100 mg/L |
| Limit of Detection (LOD) | 0.13–0.41 µg/mL | 0.02–0.03 mg/L |
| Accuracy (% Recovery) | High (not specified quantitatively) | 99.2–100% |
| Precision (%RSD) | Not Specified | 0.27% |
Data synthesized from studies on various imidazole derivatives as direct comparative data for MMI was not available.
Table 2: LC-MS/MS Method Performance for Imidazole Derivatives
| Parameter | Reported Performance for 10 Imidazoles in Atmospheric Particles | Reported Performance for MTIC in Rat and Dog Plasma |
| Analytes | Various Imidazole Derivatives | 5-(3-N-methyltriazen-1-yl)-imidazole-4-carboxamide (MTIC) |
| Matrix | Atmospheric Particles | Rat and Dog Plasma |
| Linearity Range | - (Quadratic regression, R² > 0.99) | 10–500 ng/mL |
| Limit of Quantification (LOQ) | 1–50 nM | 10 ng/mL |
| Accuracy (% of Nominal) | Not Specified | Within ±11% |
| Precision (%RSD) | Intraday: <2%, Interday: <3% | Within 12% (17% at LLOQ) |
Data synthesized from studies on various imidazole derivatives as direct comparative data for MMI was not available.[3][4][5]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and comparison of analytical methods. Below are representative protocols for HPLC-UV and LC-MS/MS analysis of imidazole derivatives.
Protocol 1: HPLC-UV Method for Imidazole Anti-Infective Drugs
This method is suitable for the simultaneous determination of several imidazole drugs and can be adapted for the analysis of MMI in methimazole formulations.
-
Instrumentation: High-Performance Liquid Chromatography system with a UV detector.
-
Column: Thermo Scientific® BDS Hypersil C8 (5 µm, 2.50 × 4.60 mm).
-
Mobile Phase: A mixture of Methanol and 0.025 M KH2PO4 (70:30, v/v), with the pH adjusted to 3.20 using ortho-phosphoric acid.
-
Flow Rate: 1.00 mL/min.
-
Detection: UV detector set at 300 nm.
-
Sample Preparation (Tablets):
-
Weigh and powder a sufficient number of tablets.
-
Dissolve a portion of the powder equivalent to a specific amount of the active pharmaceutical ingredient (API) in the mobile phase.
-
Sonicate for 15-30 minutes to ensure complete dissolution.
-
Filter the solution through a 0.22 µm membrane filter before injection.
-
Protocol 2: LC-MS/MS Method for Imidazole Derivatives
This protocol highlights a highly sensitive method for the quantification of various imidazole compounds.
-
Instrumentation: Liquid Chromatography system coupled with a Tandem Mass Spectrometer.
-
Column: Waters Acquity UPLC HSS T3.[3]
-
Mobile Phase:
-
Gradient Elution: A typical gradient would start with a low percentage of Solvent B, gradually increasing to a high percentage to elute the analytes, followed by a re-equilibration step. For example, 3% to 35.5% B over 5 minutes, then to 100% B in 1 minute, hold for 2 minutes.[5]
-
Flow Rate: 0.4 mL/min.[5]
-
Mass Spectrometry:
-
Ionization: Heated Electrospray Ionization (HESI) in positive mode.[5]
-
Analysis: The system is operated in Multiple Reaction Monitoring (MRM) mode for quantification, using specific precursor-to-product ion transitions for the analyte of interest.
-
-
Sample Preparation (Drug Formulation):
-
Accurately weigh a portion of the drug formulation.
-
Dissolve in a suitable solvent (e.g., a mixture of water and methanol).
-
Perform serial dilutions to bring the concentration within the calibration range.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
Mandatory Visualization
To aid in the understanding of the experimental workflows, the following diagrams have been generated using the DOT language.
Caption: Workflow for the quantitative analysis of MMI using HPLC-UV.
Caption: Workflow for the quantitative analysis of MMI using LC-MS/MS.
Conclusion
The choice of analytical method for the quantitative analysis of this compound in drug formulations depends on the specific requirements of the analysis. HPLC-UV offers a reliable and cost-effective solution for routine quality control where impurity levels are expected to be within a quantifiable range for UV detection. For analyses requiring higher sensitivity and selectivity, such as the detection of trace-level impurities or in complex matrices, LC-MS/MS is the superior method. While GC is a potential alternative, the need for derivatization may add complexity to the workflow. The provided protocols and performance data serve as a valuable resource for researchers in selecting and implementing the most appropriate method for their specific application.
References
- 1. researchgate.net [researchgate.net]
- 2. Methimazole Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. benchchem.com [benchchem.com]
- 4. An LC/MS/MS method for the quantitation of MTIC (5-(3-N-methyltriazen-1-yl)-imidazole-4-carboxamide), a bioconversion product of temozolomide, in rat and dog plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
certificate of analysis for 1-Methyl-2-(methylthio)imidazole reference standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 1-Methyl-2-(methylthio)imidazole (CAS No. 14486-52-3) reference standards, a critical material for the accurate identification and quantification of impurities in pharmaceutical products. This compound is recognized by major pharmacopoeias as a related compound to Methimazole (also known as Thiamazole) and is designated as Methimazole Related Compound C by the United States Pharmacopeia (USP) and Thiamazole Impurity C by the European Pharmacopoeia (EP).
The selection of a high-quality, well-characterized reference standard is paramount for ensuring the reliability and accuracy of analytical data in drug development and quality control. This guide outlines the key analytical specifications for this reference standard and details the experimental methodologies used for its characterization.
Data Presentation: A Comparative Overview
The following table summarizes typical analytical data for a this compound reference standard. This data is presented as a representative example to illustrate the quality attributes provided in a Certificate of Analysis (CoA) from leading suppliers.
| Parameter | Method | Supplier A (Typical Values) | Supplier B (Typical Values) | Acceptance Criteria |
| Identity | ||||
| Infrared (IR) Spectrum | USP <197K> | Conforms to structure | Conforms to structure | Conforms to reference spectrum |
| ¹H NMR Spectrum | (400 MHz, CDCl₃) | Conforms to structure | Conforms to structure | Conforms to reference spectrum |
| Mass Spectrum | ESI-MS | [M+H]⁺ = 129.05 | [M+H]⁺ = 129.05 | Consistent with molecular weight |
| Purity | ||||
| Assay (by HPLC) | HPLC-UV (254 nm) | 99.8% | 99.7% | ≥ 99.5% |
| Impurities | ||||
| Individual Impurity | HPLC-UV (254 nm) | ≤ 0.05% | ≤ 0.08% | Not more than 0.1% |
| Total Impurities | HPLC-UV (254 nm) | 0.12% | 0.15% | Not more than 0.2% |
| Physical Properties | ||||
| Loss on Drying | USP <731> | 0.08% | 0.10% | Not more than 0.5% |
| Residue on Ignition | USP <281> | 0.03% | 0.05% | Not more than 0.1% |
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of analytical results. The following are standard protocols for the key experiments cited in the characterization of this compound reference standards.
High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Determination
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of acetonitrile and a phosphate buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The reference standard is accurately weighed and dissolved in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Quantification: The percentage purity is calculated by the area normalization method. Impurities are identified and quantified relative to the main peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Procedure: A small amount of the reference standard is dissolved in the deuterated solvent. The ¹H NMR spectrum is acquired and the chemical shifts, multiplicities, and integrations of the signals are analyzed to confirm the chemical structure of this compound.
Mass Spectrometry (MS) for Molecular Weight Verification
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
-
Method: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is determined. This is used to confirm the molecular weight of the compound.
Infrared (IR) Spectroscopy for Identity Confirmation
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Method: A small amount of the reference standard is analyzed, typically using the KBr pellet method or as a thin film. The resulting spectrum is compared to a reference spectrum to confirm the identity of the material.[1]
Loss on Drying (LOD)
-
Method: As per USP <731>, a specified amount of the reference standard is heated at 105 °C for 2 hours.[1] The percentage loss in weight is then calculated.
Residue on Ignition
-
Method: Following USP <281>, the reference standard is ignited and combusted until all organic material is removed. The weight of the remaining residue is determined to assess the amount of inorganic impurities.[1]
Visualizations
The following diagrams illustrate a typical workflow for the qualification of a reference standard and a hypothetical signaling pathway for research applications.
Caption: A typical workflow for the qualification of a new batch of a chemical reference standard.
Caption: A simplified diagram illustrating the inhibitory action of Methimazole on a thyroid-related signaling pathway.
References
Safety Operating Guide
Proper Disposal of 1-Methyl-2-(methylthio)imidazole: A Guide for Laboratory Professionals
For immediate release
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This document provides essential, step-by-step guidance for the proper disposal of 1-Methyl-2-(methylthio)imidazole, a compound frequently used in pharmaceutical research and development. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
I. Pre-Disposal Safety and Handling
Before initiating the disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes chemical safety goggles, nitrile gloves, and a fully-buttoned lab coat.[1] All handling of this compound and its waste should be conducted within a certified laboratory chemical fume hood to minimize inhalation exposure.[1] An emergency eyewash station and safety shower must be readily accessible.[1]
II. Waste Identification and Segregation
Under the Resource Conservation and Recovery Act (RCRA), chemical waste is regulated by the Environmental Protection Agency (EPA).[2][3] It is prudent to assume that this compound waste is hazardous.[3][4] Therefore, it must not be disposed of in regular trash or poured down the drain.[2][5]
Waste containing this compound must be segregated from incompatible materials to prevent dangerous chemical reactions.[1][6] Store waste containers away from:
III. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection and disposal of this compound waste.
-
Container Selection:
-
Collect waste this compound, in both its pure form and in solutions, in a dedicated, compatible waste container.[1][6]
-
The container must be sealable, airtight, and in good condition with no leaks.[1][7] When compatibility is not an issue, plastic containers are often preferred over glass for hazardous waste storage.[2]
-
-
Waste Labeling:
-
As soon as the first drop of waste is added, affix a hazardous waste label to the container.[1][8]
-
The label must be filled out completely and legibly, including:
-
The words "Hazardous Waste".[2]
-
The full chemical name: "this compound" (no abbreviations or chemical formulas).[2]
-
For mixtures, list each chemical component and its approximate concentration or volume.[2]
-
The date of waste generation.[2]
-
The location of origin (e.g., building and room number).[2]
-
The name and contact information of the principal investigator.[2]
-
Check marks for the appropriate hazard pictograms.[2]
-
-
-
Waste Accumulation and Storage:
-
Arranging for Disposal:
-
When the waste container is full or no longer in use, complete a Chemical Collection Request Form or a similar document provided by your institution's Environmental Health and Safety (EHS) department.[1][6]
-
Submit the completed form to the EHS office to schedule a waste pickup.[2][6] Do not transport hazardous waste yourself.[4]
-
-
Disposal of Empty Containers:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[4][7]
-
The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[4][7]
-
After triple-rinsing and air-drying, and once all chemical labels have been defaced, the container may be disposed of in the regular trash.[4][7]
-
IV. Spill and Decontamination Procedures
In the event of a spill, use appropriate spill cleanup materials.[1] Collect the spilled material and absorbent in a sealed container, label it as hazardous waste, and dispose of it according to the procedures outlined above.[1] Report any exposure to your supervisor immediately.[1]
V. Quantitative Disposal Data Summary
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste (Assumed) | [3][4] |
| Sewer Disposal | Prohibited without written EHS permission | [2][5] |
| Solid Waste Disposal | Prohibited | [2][5] |
| Container Type | Sealable, airtight, compatible (plastic preferred) | [1][2] |
| Labeling Requirement | "Hazardous Waste" tag with full chemical name | [1][2] |
| Incompatible Materials | Strong oxidizers, acids, acid anhydrides, acid chlorides | [1][6] |
| Empty Container Cleaning | Triple-rinse with appropriate solvent | [4][7] |
| Rinsate Disposal | Collect and dispose of as hazardous waste | [4][7] |
VI. Disposal Workflow Visualization
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. pfw.edu [pfw.edu]
- 4. vumc.org [vumc.org]
- 5. acs.org [acs.org]
- 6. faculty.washington.edu [faculty.washington.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. studylib.net [studylib.net]
Personal protective equipment for handling 1-Methyl-2-(methylthio)imidazole
Essential Safety and Handling Guide for 1-Methyl-2-(methylthio)imidazole
For researchers, scientists, and drug development professionals, rigorous adherence to safety protocols is paramount when handling specialized chemical reagents. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of this compound.
Chemical Profile:
-
Chemical Name: this compound
-
CAS Number: 14486-52-3
-
Molecular Formula: C₅H₈N₂S
-
Known Synonyms: S-Methylmethimiazole
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on the hazards associated with its constituent functional groups.
| PPE Category | Item | Specifications | Rationale |
| Engineering Controls | Chemical Fume Hood | Certified and properly functioning. | To mitigate inhalation of vapors and control the strong, unpleasant odor characteristic of thiols.[2][4] |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves are recommended.[1][5] A minimum thickness of >0.11 mm is advisable. Always inspect gloves for pinholes or tears before use.[5] | To prevent skin contact and absorption. |
| Eye and Face Protection | Safety Goggles | Tightly fitting with side-shields, compliant with ANSI Z87.1 standards.[5] | To protect the eyes from splashes. |
| Face Shield | To be worn in addition to goggles when there is a significant risk of splashing.[6][7] | Provides a broader area of protection for the face. | |
| Skin and Body Protection | Laboratory Coat | Fully buttoned, long-sleeved, and extending to the wrists.[5] | To protect against accidental splashes and contamination of personal clothing. |
| Respiratory Protection | Respirator | A NIOSH-approved respirator may be necessary if working outside of a fume hood or if exposure limits are exceeded.[7] | To prevent inhalation of airborne particles or vapors. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial to minimize exposure and environmental impact.
Handling Procedures:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[7]
-
Location: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure and control odor.[2][4]
-
Aliquoting and Transfer: Use appropriate tools and techniques to avoid generating aerosols or dust.
-
Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.[7] Contaminated PPE should be removed and disposed of properly.[5]
Disposal Plan:
All waste contaminated with this compound, including empty containers, used PPE, and contaminated labware, must be disposed of as hazardous chemical waste.[7][8]
-
Waste Collection: Collect contaminated materials in a designated, labeled, and sealed container.[7]
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Storage: Store the waste container in a designated, secure area away from incompatible materials.
-
Final Disposal: Follow your institution's and local regulations for the disposal of hazardous chemical waste.
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
| Emergency Scenario | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9] |
| Small Spill | Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. Ventilate the area. |
| Large Spill | Evacuate the area and contact your institution's emergency response team. |
Spill Response Workflow
The following diagram outlines the logical steps for responding to a chemical spill of this compound.
Caption: Workflow for a chemical spill response.
References
- 1. carlroth.com [carlroth.com]
- 2. faculty.washington.edu [faculty.washington.edu]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. faculty.washington.edu [faculty.washington.edu]
- 6. americanbio.com [americanbio.com]
- 7. benchchem.com [benchchem.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. mmbio.byu.edu [mmbio.byu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
